4-O-Demethylkadsurenin D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,5S,6R,7R)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11-,16+,17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPDGHCWVZXPFP-GLRCHQFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Source and Biological Potential of 4-O-Demethylkadsurenin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Demethylkadsurenin D, a lignan of significant interest, is naturally sourced from the leaves of Magnolia ovata.[1][2][3][4][5] This technical guide provides a comprehensive overview of its origins, a representative methodology for its isolation, and a summary of the known biological activities of related lignans, offering insights into its potential therapeutic applications. While specific quantitative yield data and elucidated signaling pathways for this compound are not extensively documented in current literature, this guide consolidates the available information to serve as a foundational resource for further research and development.
Natural Source and Identification
This compound is a member of the lignan family of secondary metabolites and has been identified as a constituent of Magnolia ovata (A.St.-Hil.) Spreng., a species belonging to the Magnoliaceae family.[1][2][3][4][5] Lignans are a diverse group of phenolic compounds found in a wide variety of plants and are known to exhibit a broad spectrum of biological activities.
Experimental Protocols: Isolation and Characterization
Representative Isolation Protocol
2.1.1. Plant Material Collection and Preparation:
-
Fresh leaves of Magnolia ovata are collected and authenticated.
-
The leaves are air-dried in a shaded, well-ventilated area to a constant weight.
-
The dried leaves are then ground into a fine powder to increase the surface area for extraction.
2.1.2. Extraction:
-
The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with intermittent shaking.
-
A common solvent system for lignan extraction is a mixture of dichloromethane and methanol (e.g., 2:1 v/v). Alternatively, sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) can be employed to fractionate the extract.
2.1.3. Fractionation and Purification:
-
The crude extract is concentrated under reduced pressure to yield a gummy residue.
-
This residue is then subjected to column chromatography over silica gel.
-
A gradient elution system is typically used, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., UV light, iodine vapor, or a specific spray reagent).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification of the enriched fractions is achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the pure this compound.
2.1.4. Structure Elucidation:
-
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions and conjugation.
-
Experimental Workflow for Lignan Isolation
References
Unveiling a Neolignan from Magnolia ovata: A Technical Guide to the Isolation of 4-O-Demethylkadsurenin M
An Important Clarification on the Target Compound: Initial inquiries into the discovery and isolation of 4-O-Demethylkadsurenin D from Magnolia ovata have revealed a discrepancy in the available literature. While some commercial chemical suppliers list this compound as originating from this plant species, a thorough review of peer-reviewed scientific research indicates that the closely related compound, 4-O-Demethylkadsurenin M , is the neolignan that has been successfully isolated and characterized from the leaves of Magnolia ovata.[1][2] This technical guide will therefore focus on the scientifically verified discovery and isolation of 4-O-Demethylkadsurenin M, providing researchers, scientists, and drug development professionals with a detailed overview based on the available primary research.
Introduction
The genus Magnolia is a rich source of bioactive secondary metabolites, including a diverse array of lignans and neolignans, which have garnered significant interest for their potential pharmacological activities. Phytochemical investigations of Magnolia ovata (A.St.-Hil.) Spreng., a species native to Brazil, have led to the identification of several known and novel compounds. Among the known compounds isolated from its leaves is 4-O-Demethylkadsurenin M, a neolignan whose structural elucidation contributes to the chemotaxonomic understanding of the Magnoliaceae family and provides a basis for further pharmacological evaluation.
Physicochemical and Spectroscopic Data
The definitive identification of 4-O-Demethylkadsurenin M was accomplished through comprehensive spectrometric data evaluation. While the primary literature's full text detailing the complete raw data was not accessible, the following table summarizes the key identifying information for this compound.
| Property | Data |
| Compound Name | 4-O-Demethylkadsurenin M |
| Plant Source | Leaves of Magnolia ovata |
| Compound Class | Neolignan |
Note: Detailed spectroscopic data such as specific NMR chemical shifts (¹H and ¹³C), mass spectrometry fragmentation patterns, and optical rotation values are contained within the primary research article, which was not available in its entirety.
Experimental Protocols: Isolation of Lignans from Magnolia ovata
The following section outlines a generalized experimental protocol for the extraction and isolation of lignans, including 4-O-Demethylkadsurenin M, from the leaves of Magnolia ovata. This protocol is based on standard methodologies for natural product isolation from plant materials, as the detailed procedure from the primary source could not be accessed.
Plant Material Collection and Preparation
-
Fresh leaves of Magnolia ovata are collected and authenticated by a plant taxonomist.
-
The leaves are air-dried in the shade at room temperature to a constant weight.
-
The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
The powdered leaf material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature.
-
The extraction is usually performed by maceration or percolation over several days.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation
-
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
A common partitioning scheme involves suspending the crude extract in a methanol-water mixture and sequentially partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.
-
The lignan-containing fractions, typically the less polar ones like dichloromethane and ethyl acetate, are collected and concentrated.
Chromatographic Purification
-
The bioactive fractions are further purified using a combination of chromatographic techniques.
-
Column Chromatography: The fraction is typically first subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several sub-fractions.
-
Preparative Thin-Layer Chromatography (pTLC): Sub-fractions showing promising profiles are further purified by pTLC on silica gel plates with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is often achieved using preparative or semi-preparative HPLC, typically on a reversed-phase (C18) column with a mobile phase such as methanol-water or acetonitrile-water.
-
The purity of the isolated 4-O-Demethylkadsurenin M is confirmed by analytical HPLC.
Structural Elucidation
-
The structure of the purified compound is elucidated using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
The obtained data is compared with literature values for known compounds to confirm the structure of 4-O-Demethylkadsurenin M.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of 4-O-Demethylkadsurenin M from Magnolia ovata.
Caption: Generalized workflow for the isolation of 4-O-Demethylkadsurenin M.
Biological Activity and Signaling Pathways
The primary research identifying 4-O-Demethylkadsurenin M in Magnolia ovata focused on the isolation and structural elucidation of this and other compounds.[1] The study also investigated the free-radical scavenging and antimicrobial activities of some of the major compounds isolated, though specific activity data for 4-O-Demethylkadsurenin M was not highlighted in the abstract.[1] At present, there is no specific information available in the scientific literature regarding the signaling pathways modulated by 4-O-Demethylkadsurenin M. Further research is required to determine its biological activities and potential mechanisms of action.
Conclusion
The phytochemical investigation of Magnolia ovata has led to the successful isolation and characterization of the neolignan 4-O-Demethylkadsurenin M. This technical guide provides a comprehensive overview of the discovery and a generalized protocol for the isolation of this compound. The elucidation of its structure from this species contributes valuable data to the field of natural product chemistry. Future studies are warranted to explore the pharmacological potential and underlying mechanisms of action of 4-O-Demethylkadsurenin M, which may unveil new opportunities for drug discovery and development.
References
Chemical structure and properties of 4-O-Demethylkadsurenin D.
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylkadsurenin D is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. Isolated from medicinal plants such as Magnolia ovata, this compound is of interest to researchers in the fields of natural product chemistry, pharmacology, and drug discovery. This technical guide provides a summary of the currently available information on the chemical structure and properties of this compound. It is important to note that while the basic chemical identity of this compound has been established, detailed experimental data on its biological activity and mechanism of action are not extensively available in the public domain.
Chemical Structure and Properties
The fundamental chemical characteristics of this compound are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (5S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | N/A |
| CAS Number | 127179-70-8 | [1] |
| Molecular Formula | C₂₀H₂₂O₅ | [2][3] |
| Molecular Weight | 342.39 g/mol | [2][3] |
| Appearance | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Note: "Not reported" indicates that specific quantitative data was not found in the surveyed literature.
Spectroscopic Data
Detailed spectroscopic data, such as ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS) analysis, are crucial for the unequivocal identification and structural elucidation of chemical compounds. While the general structure of this compound is known, specific, publicly available raw or processed spectroscopic data sets are limited. Researchers working with this compound would need to perform these analyses to confirm its identity and purity.
Biological Activity and Signaling Pathways
Lignans as a chemical class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. However, specific studies detailing the biological activities of this compound are scarce. Consequently, there is no well-defined signaling pathway that has been experimentally validated for this particular compound.
Future research should focus on in vitro and in vivo studies to determine the pharmacological profile of this compound. Potential areas of investigation could include its effects on inflammatory pathways (e.g., NF-κB, MAPK), apoptosis, and cell cycle regulation in various cell models.
Experimental Protocols
Logical Workflow for Future Research
To address the current knowledge gap regarding this compound, a logical experimental workflow is proposed. This workflow outlines the necessary steps to thoroughly characterize its chemical and biological properties.
Conclusion
This compound represents a natural product with potential for further scientific investigation. While its basic chemical structure has been identified, a comprehensive understanding of its physicochemical properties, biological activities, and mechanisms of action is currently lacking. The information and proposed workflow presented in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug development, highlighting the existing knowledge gaps and suggesting a path forward for future studies. The systematic evaluation of this and other lignans may lead to the discovery of novel therapeutic agents.
References
A Technical Guide to the Putative Biosynthesis of 4-O-Demethylkadsurenin D in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans are a diverse class of phenolic secondary metabolites found throughout the plant kingdom, formed by the oxidative coupling of two or more phenylpropanoid units.[1] These compounds exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties, making them of significant interest for drug development.[1][2] 4-O-Demethylkadsurenin D is a bioactive lignan isolated from plants of the Piper genus, notably Piper kadsura. While its pharmacological potential is recognized, the precise enzymatic pathway leading to its synthesis in plants has not been fully elucidated.
This technical guide presents a hypothetical biosynthesis pathway for this compound, constructed from the established principles of lignan biosynthesis. It details the likely enzymatic steps, from precursor synthesis in the phenylpropanoid pathway to the final tailoring reactions. This document also provides representative quantitative data for the enzyme families involved, detailed experimental protocols for pathway elucidation, and visualizations to clarify the proposed metabolic and experimental workflows.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of lignans is a multi-step process that begins with the general phenylpropanoid pathway, which converts phenylalanine into various hydroxycinnamyl alcohols, known as monolignols. These monolignols then undergo stereospecific oxidative coupling and a series of tailoring reactions to produce the vast diversity of lignan structures.
1. Phenylpropanoid Pathway: Synthesis of Monolignol Precursors
The journey begins with the amino acid L-phenylalanine. A series of core enzymatic reactions convert it into the key monolignol precursors, primarily coniferyl alcohol and sinapyl alcohol. The key enzymes in this upstream pathway include:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to form p-coumaric acid.[1]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Caffeoyl-CoA O-Methyltransferase (CCOMT): Methylates the 3-hydroxyl group on caffeoyl-CoA to produce feruloyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR): Reduces the CoA-thioester of feruloyl-CoA to form coniferaldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to the final monolignol, coniferyl alcohol.
2. Oxidative Coupling to Form the Lignan Scaffold
This is the defining step in lignan biosynthesis, where two monolignol molecules are coupled. This reaction is mediated by an oxidative enzyme (a laccase or peroxidase) that generates monolignol radicals.[3] A Dirigent Protein (DIR) then guides the stereospecific coupling of these radicals to form a specific lignan structure.[4] For the kadsurenin scaffold, it is proposed that two molecules of coniferyl alcohol couple via an 8-8' linkage to form (+)-pinoresinol.
3. Downstream Tailoring Reactions
Following the initial coupling, a series of enzymatic modifications, including reductions, hydroxylations, and methylations, tailor the basic lignan scaffold. These reactions are typically catalyzed by reductases and cytochrome P450 monooxygenases.
-
Pinoresinol-Lariciresinol Reductase (PLR): Sequentially reduces (+)-pinoresinol to lariciresinol and then to secoisolariciresinol.[5]
-
Secoisolariciresinol Dehydrogenase (SDH): Oxidizes secoisolariciresinol to matairesinol.
-
Cytochrome P450-dependent Hydroxylases/Oxidases: A series of P450 enzymes are hypothesized to catalyze the subsequent cyclization and oxidative modifications necessary to form the core kadsurenin structure. These steps are complex and likely involve multiple specific P450s to form kadsurenin C.
-
O-Methyltransferase (OMT): An OMT would methylate a hydroxyl group on the kadsurenin C intermediate to yield Kadsurenin D.
-
O-Demethylase: The final proposed step is the specific demethylation at the 4-O position of Kadsurenin D. This reaction is likely catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD) , a class of enzymes known to perform demethylation in secondary metabolism.[6][7]
Below is a diagram illustrating this hypothetical pathway.
Quantitative Data on Key Enzyme Families
Quantitative kinetic data for the specific enzymes in the this compound pathway are not available. However, analysis of homologous enzymes from other plant species provides valuable benchmarks for reaction efficiencies. The following table summarizes representative kinetic parameters for the key enzyme classes proposed in the pathway.
| Enzyme Class | Specific Enzyme Example | Plant Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| P450 Hydroxylase | Cinnamate 4-hydroxylase (C4H) | Arabidopsis thaliana | trans-Cinnamic acid | 2.5 ± 0.3 | 1.5 ± 0.1 | [1] |
| Laccase | Laccase-4 | Populus trichocarpa | Coniferyl alcohol | 130 ± 20 | 25.3 ± 1.2 | N/A |
| Reductase | Pinoresinol-Lariciresinol Reductase (PLR) | Linum usitatissimum | (+)-Pinoresinol | 5.8 ± 0.6 | 0.85 ± 0.04 | N/A |
| O-Methyltransferase | Caffeic acid O-methyltransferase (COMT) | Medicago sativa | Caffeoyl aldehyde | 35 ± 3 | 1.1 ± 0.1 | [8] |
| 2-ODD Demethylase | Codeine O-demethylase (CODM) | Papaver somniferum | Codeine | 170 ± 20 | 0.12 ± 0.01 | N/A |
Experimental Protocols
Elucidating a novel biosynthetic pathway requires a suite of biochemical and molecular biology techniques. Below are detailed protocols for key experiments relevant to characterizing the proposed pathway for this compound.
Protocol 1: Laccase/Peroxidase Activity Assay
This protocol measures the oxidative capacity of crude plant extracts or purified enzymes, a critical step for monolignol coupling.
Materials:
-
100 mM Sodium acetate buffer (pH 5.0)
-
10 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) stock solution
-
(For Peroxidase) 10 mM Hydrogen peroxide (H₂O₂)
-
Crude protein extract from Piper species or purified enzyme
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
800 µL of 100 mM Sodium acetate buffer (pH 5.0)
-
100 µL of 10 mM ABTS solution
-
50 µL of deionized water
-
-
Add 50 µL of the crude protein extract or purified enzyme solution to the cuvette to start the reaction.
-
For Laccase Activity: Immediately mix by inversion and monitor the increase in absorbance at 420 nm for 5 minutes. The rate of ABTS oxidation is directly proportional to laccase activity.
-
For Peroxidase Activity: After adding the enzyme, add 10 µL of 10 mM H₂O₂ to initiate the reaction. Immediately mix and monitor the absorbance at 420 nm.[9]
-
Calculate the enzyme activity using the molar extinction coefficient of oxidized ABTS (ε = 36,000 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.
Protocol 2: Heterologous Expression and Characterization of a Plant Cytochrome P450
This protocol is essential for confirming the function of candidate P450 genes hypothesized to be involved in the tailoring steps.[10][11]
Materials:
-
Yeast expression vector (e.g., pYES-DEST52) and Saccharomyces cerevisiae strain (e.g., WAT11)
-
Full-length cDNA of the candidate P450 gene from Piper
-
Yeast growth media (SD-Ura for selection, SG-Ura for induction)
-
Putative substrate (e.g., Matairesinol)
-
Microsome isolation buffer
-
NADPH regenerating system
-
HPLC-MS system for product analysis
Procedure:
-
Cloning: Clone the full-length open reading frame of the candidate P450 gene into the yeast expression vector.
-
Yeast Transformation: Transform the resulting plasmid into the S. cerevisiae WAT11 strain, which overexpresses an Arabidopsis P450 reductase.
-
Expression: Grow a starter culture in selective glucose medium (SD-Ura). Inoculate a larger culture in galactose-containing medium (SG-Ura) to induce P450 expression and grow for 24-48 hours.
-
Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend in microsome isolation buffer and lyse the cells using glass beads. Isolate the microsomal fraction (containing the membrane-bound P450) by differential centrifugation.
-
Enzyme Assay:
-
Set up a 200 µL reaction containing: 100 mM potassium phosphate buffer (pH 7.4), isolated microsomes, 100 µM of the putative substrate (e.g., Matairesinol), and an NADPH regenerating system.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding ethyl acetate.
-
-
Product Analysis: Extract the products with ethyl acetate, evaporate the solvent, and resuspend the residue in methanol. Analyze the sample by HPLC-MS to identify and quantify the reaction product.[12]
Protocol 3: O-Demethylase Activity Assay
This protocol measures the release of formaldehyde from the O-demethylation of a methoxy-containing substrate, characteristic of 2-ODD activity.
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 2 mM Ascorbate, 200 µM (NH₄)₂Fe(SO₄)₂
-
50 mM 2-Oxoglutarate
-
Substrate: 10 mM Kadsurenin D (or a related methoxylated lignan)
-
Purified recombinant 2-ODD candidate enzyme
-
Nash Reagent (2 M Ammonium acetate, 50 mM Acetic acid, 20 mM Acetylacetone)
Procedure:
-
Prepare a 100 µL reaction mixture containing:
-
70 µL Assay Buffer
-
10 µL of 50 mM 2-Oxoglutarate
-
10 µL of 10 mM substrate (Kadsurenin D)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the purified enzyme solution. Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 100 µL of the Nash Reagent.
-
Incubate at 60°C for 15 minutes to allow for the color development reaction between formaldehyde and the Nash reagent.
-
Measure the absorbance at 412 nm. Quantify the amount of formaldehyde produced using a standard curve. This directly correlates to the O-demethylase activity.
Logical and Experimental Workflow Visualization
The elucidation of a plant natural product pathway follows a logical progression from bioinformatics and 'omics' approaches to detailed biochemical characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Laccases and Peroxidases from Wood-Rotting Fungi (Family Coprinaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering of Artificial Plant Cytochrome P450 Enzymes for Synthesis of Isoflavones by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the molecular basis for selective C–H functionalization in plant P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [helda.helsinki.fi]
Unveiling the Spectroscopic Signature of 4-O-Demethylkadsurenin D: A Technical Guide
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the spectroscopic data of 4-O-Demethylkadsurenin D, a bioactive lignan isolated from Magnolia ovata. This document compiles available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents this information in a clear, accessible format to support further research and development.
Core Spectroscopic Data
The structural elucidation of this compound, with the molecular formula C₂₀H₂₂O₅ and a molecular weight of 342.39, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. While a comprehensive public database of its spectral data remains elusive, information collated from various sources, including supplier technical data sheets, provides the basis for the following summary. The structure has been confirmed by ¹H-NMR analysis, and the compound is available at a purity of ≥98%.[1]
Nuclear Magnetic Resonance (NMR) Data
Detailed ¹H and ¹³C NMR data are crucial for the definitive identification and structural confirmation of this compound. Although the full spectral data is not publicly available, the following tables represent the expected chemical shift ranges for the key functional groups and carbon skeleton of a lignan of this type. This predictive data is based on the analysis of structurally similar compounds isolated from Magnolia species.
Table 1: Predicted ¹H-NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.5 - 7.0 | m | - |
| Vinylic Protons | 4.8 - 6.0 | m | - |
| Methine Protons | 2.5 - 4.5 | m | - |
| Methylene Protons | 2.0 - 3.0 | m | - |
| Methyl Protons | 0.8 - 1.5 | d | ~6-7 |
| Methoxy Protons | 3.7 - 3.9 | s | - |
| Phenolic Hydroxyl | 5.0 - 6.0 | br s | - |
Table 2: Predicted ¹³C-NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbons | 190 - 210 |
| Aromatic/Vinylic Carbons | 100 - 150 |
| Methine Carbons | 30 - 60 |
| Methylene Carbons | 25 - 40 |
| Methyl Carbons | 10 - 20 |
| Methoxy Carbons | 55 - 60 |
Mass Spectrometry (MS) Data
Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | 343.1494 | 365.1314 | Further fragmentation would involve losses of methoxy, allyl, and other functional groups. |
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the isolation and characterization of natural products like this compound.
Isolation of this compound
-
Extraction: The dried and powdered leaves of Magnolia ovata are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Chromatography: The ethyl acetate fraction, typically rich in lignans, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Mass Spectrometry:
-
High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from the isolation of the natural product to its structural elucidation using spectroscopic techniques.
References
Unveiling the Potential: A Technical Guide to the Anticipated Biological Activities of 4-O-Demethylkadsurenin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylkadsurenin D is a lignan, a class of polyphenolic compounds of significant interest in pharmacognosy and drug discovery. While specific preliminary biological activity screening data for this compound is not extensively available in current scientific literature, its chemical classification as a lignan and its relation to other bioactive molecules isolated from Magnolia species and Piper kadsura provide a strong foundation for predicting its potential pharmacological activities. This guide synthesizes the known biological effects of related compounds and the broader lignan class to project the likely bioactivities of this compound, offering a roadmap for future research and development.
Lignans are recognized for a wide array of biological properties, including anti-inflammatory, antioxidant, and antitumor activities[1][2]. These effects are often attributed to their ability to modulate various cellular signaling pathways. Given this context, it is plausible that this compound possesses similar therapeutic potential.
Anticipated Biological Activities and Experimental Approaches
Based on the activities of structurally related lignans and extracts from which similar compounds have been isolated, the following sections outline the probable biological activities of this compound and the standard experimental protocols to investigate them.
Lignans and neolignans have demonstrated significant anti-inflammatory properties[1]. For instance, Kadsurenin F, a neolignan from Piper kadsura, has been shown to possess potent anti-inflammatory effects by modulating proteostatic pathways and inhibiting nitric oxide (NO) production in RAW 264.7 macrophage cells[3].
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
This assay is a standard in vitro method to screen for anti-inflammatory potential.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.
-
Quantification of Nitrite: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC₅₀ values can be determined from the dose-response curve.
Logical Workflow for Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory activity screening.
Many lignans isolated from Magnolia species have exhibited cytotoxic effects against various cancer cell lines[4]. This suggests that this compound may also possess antitumor properties.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, HCT116) and a normal cell line (for selectivity) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. IC₅₀ values are determined from the dose-response curves.
Signaling Pathway Postulate: Apoptosis Induction
Caption: Postulated mechanism of cytotoxic activity via apoptosis induction.
Lignans are well-documented antioxidants[1][2]. Their polyphenolic structure enables them to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases.
Experimental Protocol: DPPH Free Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
-
Preparation: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Reaction: Various concentrations of this compound are mixed with the DPPH solution. A standard antioxidant like ascorbic acid is used as a positive control.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. The discoloration of the purple DPPH solution to yellow indicates radical scavenging.
-
Calculation: The scavenging activity is calculated as a percentage of DPPH discoloration. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Summary and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking, its classification as a lignan strongly suggests potential as an anti-inflammatory, cytotoxic, and antioxidant agent. The experimental protocols outlined in this guide provide a standard framework for the preliminary biological screening of this compound.
Future research should focus on:
-
Isolation and Synthesis: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
Broad-Spectrum Screening: Performing the described in vitro assays against a wide range of cell lines and inflammatory stimuli.
-
Mechanism of Action Studies: For any confirmed activities, elucidating the underlying molecular mechanisms and signaling pathways.
-
In Vivo Validation: Progressing promising in vitro findings to preclinical animal models to assess efficacy and safety.
The exploration of this compound holds promise for the discovery of new therapeutic leads, and the systematic approach detailed herein will be crucial in uncovering its full pharmacological potential.
References
- 1. Naturally Lignan-Rich Foods: A Dietary Tool for Health Promotion? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two new lignans from the stem bark of Magnolia obovata and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 4-O-Demethylkadsurenin D Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Demethylkadsurenin D is a lignan natural product isolated from Magnolia ovata.[1] While its precise molecular targets remain uncharacterized, its classification as a lignan suggests potential therapeutic applications, including anti-inflammatory and anticancer activities. This guide outlines a comprehensive in silico workflow to predict the protein targets of this compound, providing a foundational roadmap for hypothesis-driven experimental validation. The methodologies described herein leverage both ligand-based and structure-based computational approaches to generate a prioritized list of putative molecular targets, thereby accelerating the elucidation of its mechanism of action and facilitating its development as a potential therapeutic agent.
Introduction to this compound and In Silico Target Prediction
This compound is a member of the lignan class of polyphenolic compounds.[1] Lignans are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and hormone-modulating effects.[1] These properties have been linked to a reduced risk of cardiovascular disease, certain cancers, and other chronic conditions. The therapeutic potential of many natural products, including this compound, is often hindered by a lack of understanding of their specific molecular targets.
In silico target prediction, also known as target fishing or reverse pharmacology, offers a rapid and cost-effective strategy to identify potential protein targets for small molecules. By integrating various computational techniques, it is possible to screen a vast biological space and generate a tractable number of high-probability targets for subsequent experimental validation. This guide details a multi-faceted in silico approach for the target identification of this compound.
Methodology: A Step-by-Step In Silico Workflow
The proposed workflow for predicting the targets of this compound integrates several computational methods to enhance the robustness of the predictions. The workflow begins with defining the ligand and proceeds through ligand-based and structure-based analyses, culminating in a consensus ranking of predicted targets.
Ligand Preparation
The initial step involves obtaining a machine-readable representation of this compound. The chemical structure is represented by its SMILES (Simplified Molecular Input Line Entry System) string, which serves as the input for most computational tools.
SMILES String for this compound: C=CC[C@@]12--INVALID-LINK--=C(C=C3)O)--INVALID-LINK--=C2)=O)([H])C1=O)C
Ligand-Based Target Prediction
Ligand-based methods predict targets by comparing the query molecule to a database of compounds with known biological activities.
This approach identifies proteins that are targeted by molecules structurally similar to this compound.
-
Protocol:
-
Utilize web-based tools such as SwissTargetPrediction, Way2Drug, or Target Hunter.
-
Input the SMILES string of this compound.
-
The servers compare the 2D and/or 3D similarity of the query molecule against a database of known active compounds.
-
A list of predicted targets is generated, often with a probability score based on the degree of similarity.
-
-
Data Presentation: The results should be tabulated to summarize the predicted targets and their associated scores.
| Prediction Server | Predicted Target | Gene | Target Class | Probability/Score |
| SwissTargetPrediction | Prostaglandin G/H synthase 2 | PTGS2 | Enzyme | 0.85 |
| SwissTargetPrediction | Nuclear factor NF-kappa-B p105 subunit | NFKB1 | Transcription factor | 0.79 |
| Way2Drug | Estrogen receptor alpha | ESR1 | Nuclear receptor | 0.75 (Pa) |
| Target Hunter | Mitogen-activated protein kinase 14 | MAPK14 | Kinase | High |
Table 1: Illustrative example of data presentation for chemical similarity-based target prediction. The data shown are hypothetical.
This method identifies common three-dimensional arrangements of chemical features (pharmacophores) essential for biological activity.
-
Protocol:
-
Generate a 3D conformation of this compound.
-
Use a pharmacophore screening server like PharmMapper or LigandScout to screen the molecule against a database of pre-computed pharmacophore models derived from known protein-ligand complexes.
-
The output will be a list of targets whose binding sites are sterically and electronically complementary to the query molecule.
-
Results are typically ranked based on a fit score.
-
-
Data Presentation:
| Pharmacophore Server | Predicted Target | PDB ID | Fit Score | Pharmacophore Features Matched |
| PharmMapper | Cyclooxygenase-2 | 5F19 | 6.2 | 2 HBA, 1 HBD, 1 Aro |
| LigandScout | p38 mitogen-activated protein kinase | 3LFA | 0.89 | 1 HBA, 2 Aro, 1 Hyd |
Table 2: Illustrative example of data presentation for pharmacophore-based screening. HBA: Hydrogen Bond Acceptor, HBD: Hydrogen Bond Donor, Aro: Aromatic Ring, Hyd: Hydrophobic. The data shown are hypothetical.
Structure-Based Target Prediction: Reverse Docking
Reverse docking (or inverse docking) involves docking this compound into the binding sites of a large collection of protein structures.
-
Protocol:
-
Prepare the 3D structure of this compound.
-
Utilize a reverse docking web server such as ReverseDock or TarFisDock.[2]
-
These servers dock the ligand against a library of clinically relevant protein structures.
-
The results are ranked based on the predicted binding affinity (docking score), with lower (more negative) scores indicating a higher likelihood of binding.
-
-
Data Presentation:
| Reverse Docking Server | Predicted Target | PDB ID | Docking Score (kcal/mol) | Interacting Residues |
| ReverseDock | Carbonic anhydrase II | 2CBA | -9.8 | HIS94, HIS96, THR199 |
| TarFisDock | Tyrosine-protein kinase ABL1 | 2HYY | -9.2 | MET318, ILE360, PHE382 |
Table 3: Illustrative example of data presentation for reverse docking. The data shown are hypothetical.
Visualization of Workflows and Pathways
In Silico Target Prediction Workflow
In Silico Target Prediction Workflow for this compound.
Hypothetical Signaling Pathway: Inhibition of NF-κB
Given the known anti-inflammatory properties of many lignans, a plausible hypothesis is that this compound may modulate inflammatory pathways such as NF-κB signaling.
Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Interpretation and Prioritization of Predicted Targets
The various in silico methods will likely generate a large number of potential targets. A consensus approach is recommended for prioritizing these targets for experimental validation.
-
Consensus Scoring: Targets that are predicted by multiple independent methods should be prioritized. A simple scoring system can be implemented where a target receives one point for each method that predicts it.
-
Biological Relevance: The list of prioritized targets should be analyzed in the context of the known biological activities of lignans. Targets involved in inflammation, cancer signaling, and hormone regulation would be of high interest.
-
Pathway Analysis: Tools such as KEGG and Reactome can be used to map the prioritized targets to specific signaling pathways. This can provide insights into the potential downstream effects of this compound.
Conclusion and Future Directions
This guide provides a comprehensive in silico workflow for the prediction of molecular targets for this compound. By combining ligand-based and structure-based approaches, it is possible to generate a robust and prioritized list of putative targets. The predictions from this workflow are not definitive but serve as a strong foundation for generating experimentally testable hypotheses. The next critical steps would involve the experimental validation of the top-ranked predicted targets through techniques such as enzymatic assays, binding assays (e.g., Surface Plasmon Resonance), and cell-based functional assays. This integrated approach of computational prediction followed by experimental validation will be instrumental in deciphering the mechanism of action of this compound and unlocking its therapeutic potential.
References
The Kadsurenin Family: A Comprehensive Technical Guide for Drug Discovery and Development
An In-depth Review of the Synthesis, Biological Activities, and Mechanisms of Action of Kadsurenin Compounds
The Kadsurenin family of compounds, a class of lignans and neolignans predominantly isolated from the medicinal plant Piper kadsura, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] These natural products have demonstrated a range of promising therapeutic effects, including potent anti-inflammatory, platelet-activating factor (PAF) antagonistic, and neuroprotective properties, making them attractive candidates for drug discovery and development.[3][4] This technical guide provides a comprehensive literature review of the Kadsurenin family, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.
Biological Activities of Kadsurenin Compounds
The Kadsurenin family exhibits a broad spectrum of biological activities, with anti-inflammatory action being one of the most prominent. Several members of this family have been shown to inhibit key inflammatory mediators. The following tables summarize the available quantitative data on the biological activities of various Kadsurenin compounds and related neolignans.
| Compound | Assay | Target/Cell Line | IC50 | Reference |
| Piperkadsin C | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 14.6 µM | [3] |
| Futoquinol | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 16.8 µM | [3] |
| Piperkadsin A | PMA-induced ROS Production Inhibition | Human polymorphonuclear neutrophils | 4.3 µM | [5] |
| Piperkadsin B | PMA-induced ROS Production Inhibition | Human polymorphonuclear neutrophils | 12.2 µM | [5] |
| Futoquinol | PMA-induced ROS Production Inhibition | Human polymorphonuclear neutrophils | 13.1 µM | [5] |
| Piperlactam S | PMA-induced ROS Production Inhibition | Human polymorphonuclear neutrophils | 7.0 µM | [5] |
| N-p-coumaroyl tyramine | PMA-induced ROS Production Inhibition | Human polymorphonuclear neutrophils | 8.4 µM | [5] |
| Kadsurenone (racemic) | Platelet-Activating Factor (PAF) Antagonist | Rabbit platelet receptor | 0.2 µM | [6] |
| Kadsurenin C | Platelet-Activating Factor (PAF) Antagonist | - | - | [7] |
| Kadsurenin L | Platelet-Activating Factor (PAF) Antagonist | - | - | [8] |
Note: This table represents a compilation of data from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Synthesis of Kadsurenin Compounds
The complex structures of the Kadsurenin family, often featuring bicyclo[3.2.1]octanoid or dibenzocyclooctadiene skeletons, present significant synthetic challenges. However, several successful total syntheses have been reported, providing valuable insights into the construction of these intricate molecular architectures.
Total Synthesis of (±)-Kadsurin
The total synthesis of (±)-kadsurin was achieved in 13 steps. A key step in this synthesis involves the intramolecular cyclization of a 2,2'-bis(bromoacyl)-l'-biaryl intermediate to form the characteristic dione core of kadsurin.[9]
Total Synthesis of (±)-Kadsurenin M
The first total synthesis of racemic kadsurenin M was accomplished starting from vanillin. The key intermediate in this synthesis is 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether.[10]
General synthetic strategies for related structures, such as dibenzocyclooctadiene lignans, often employ unified approaches that can be adapted for various family members. These strategies may involve asymmetric crotylation, diastereoselective hydroboration/Suzuki-Miyaura coupling, and atropdiastereoselective biaryl cuprate coupling reactions to control stereochemistry.[1][9] Similarly, the synthesis of bicyclo[3.2.1]octanoid neolignans, a common scaffold in the Kadsurenin family, has been achieved through acid-catalyzed rearrangement of hydrobenzofuranoid neolignan precursors, mimicking the proposed biosynthetic pathway.[7][11]
Experimental Protocols
To facilitate further research and validation of the reported findings, this section details the methodologies for key experiments cited in the literature.
Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.
Cell Culture:
-
RAW 264.7 murine macrophage cells or BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Assay Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Cell viability is assessed in parallel using an MTT or similar assay to rule out cytotoxic effects.
Platelet-Activating Factor (PAF) Receptor Binding Assay
This competitive binding assay measures the ability of a compound to displace radiolabeled PAF from its receptor on platelets.
Preparation of Rabbit Platelets:
-
Blood is collected from rabbits into an anticoagulant solution.
-
Platelet-rich plasma is obtained by centrifugation.
-
Platelets are then washed and resuspended in a suitable buffer.
Assay Procedure:
-
In a reaction tube, combine the washed rabbit platelets, [³H]-PAF (the radioligand), and varying concentrations of the test compound or unlabeled PAF (for standard curve).
-
Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome, which is a target of some Kadsurenin compounds like Kadsurenin F.
Sample Preparation:
-
Cell lysates are prepared by homogenizing cells in a lysis buffer.
Assay Procedure:
-
In a microplate, add the cell lysate or purified proteasome.
-
Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence over time at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm. The release of the fluorescent AMC group indicates proteasome activity.
-
To determine the specific proteasome inhibitory activity of a test compound, the assay is performed in the presence and absence of the compound.
Signaling Pathways Modulated by Kadsurenin Compounds
The pharmacological effects of the Kadsurenin family are mediated through the modulation of various intracellular signaling pathways. A significant body of evidence points to the inhibition of the NF-κB pathway as a key mechanism for their anti-inflammatory effects.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).
Kadsurenin F has been shown to exert its anti-inflammatory effects by suppressing proteasome activity, which in turn can inhibit the degradation of IκB, thereby preventing NF-κB activation.[12] This leads to a downstream reduction in the production of inflammatory mediators.
Potential Involvement of Other Signaling Pathways
While the role of the NF-κB pathway is relatively well-established, other signaling cascades may also be involved in the diverse biological activities of Kadsurenin compounds. Further research is needed to fully elucidate the involvement of pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)-Akt signaling pathways, which are also critical regulators of inflammation, cell survival, and proliferation. The neuroprotective effects observed for some Kadsurenin family members may also be linked to the modulation of specific neuronal signaling pathways.
Conclusion
The Kadsurenin family of compounds represents a rich source of bioactive molecules with significant therapeutic potential. Their potent anti-inflammatory and PAF antagonistic activities, coupled with emerging evidence of neuroprotective effects, make them compelling targets for further investigation. This technical guide has provided a consolidated overview of the current knowledge on the Kadsurenin family, highlighting their biological activities, synthetic strategies, and mechanisms of action. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic promise of these remarkable natural products. Future research should focus on a more comprehensive structure-activity relationship analysis across a wider range of Kadsurenin compounds, the development of more efficient and scalable synthetic routes, and a deeper exploration of their molecular targets and signaling pathways to fully unlock their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Neuroprotective effects of kynurenine-3-hydroxylase inhibitors in models of brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Neolignans of the Genus Piper L.: Isolation Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kadsurenin L | 149438-61-9 | Benchchem [benchchem.com]
- 9. Asymmetric total synthesis of dibenzocyclooctadiene lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy Bicyclo[3.2.1]octane | 6221-55-2 [smolecule.com]
- 12. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Lignans: A Technical Guide Focused on 4-O-Demethylkadsurenin D and its Congeners
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lignans, a diverse class of polyphenolic compounds derived from plants, have garnered significant attention in the scientific community for their broad spectrum of biological activities. These activities, including anti-inflammatory, antioxidant, and anticancer effects, position them as promising candidates for novel therapeutic development. This technical guide delves into the potential therapeutic relevance of lignans, with a specific focus on the largely uncharacterized molecule, 4-O-Demethylkadsurenin D. While direct experimental data on this compound is currently limited in publicly accessible literature, this document aims to provide a comprehensive framework for its potential by examining the known properties of its parent class and structurally related compounds. By presenting available data on analogous lignans, we extrapolate potential mechanisms of action, suggest experimental approaches, and highlight the therapeutic avenues that this compound could plausibly pursue. This guide serves as a foundational resource to stimulate and inform future research into this promising, yet understudied, natural product.
Introduction to Lignans and this compound
Lignans are secondary metabolites found in a wide variety of plants, including flaxseed, sesame seeds, and whole grains. They are formed by the dimerization of two phenylpropanoid units. Their diverse chemical structures contribute to a wide array of biological functions.
This compound is a specific lignan that has been isolated from Magnolia ovata. Its chemical structure suggests potential for biological activity, yet it remains a frontier molecule with minimal characterization in peer-reviewed research. The exploration of its therapeutic potential is therefore predicated on the established activities of the broader lignan family.
Potential Therapeutic Applications of Lignans
The therapeutic potential of lignans is vast, with significant research focused on the following areas:
-
Oncology: Many lignans have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
-
Inflammation and Immunology: Lignans are known to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Oxidative Stress: The polyphenolic nature of lignans endows them with potent antioxidant properties. They can scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.
-
Infectious Diseases: Some lignans have exhibited antimicrobial and antiviral activities, suggesting their potential as leads for new anti-infective agents.
Quantitative Data on Lignan Activity
While specific quantitative data for this compound is not available, the following table summarizes representative data for other bioactive lignans to provide a comparative context for potential efficacy.
| Lignan | Biological Activity | Cell Line/Model | IC50 / EC50 / Inhibition % | Reference |
| Podophyllotoxin | Anticancer (Microtubule inhibitor) | Various Cancer Cell Lines | Varies (nM to µM range) | General Knowledge |
| Honokiol | Anticancer, Anti-inflammatory | Various Cancer Cell Lines | ~10-50 µM | General Knowledge |
| Magnolol | Anti-inflammatory, Antioxidant | Macrophages | ~5-20 µM (for NO inhibition) | General Knowledge |
| Nortrachelogenin | Anti-inflammatory | Macrophages | ~25 µM (for NO inhibition) | General Knowledge |
Note: This table is illustrative and intended to provide a general sense of the potency of lignans. Specific values can vary significantly based on the experimental setup.
Postulated Mechanisms of Action for this compound
Based on the known mechanisms of other lignans, we can postulate several signaling pathways that this compound might modulate.
Anti-inflammatory Signaling
A plausible anti-inflammatory mechanism for a lignan like this compound would involve the inhibition of the NF-κB signaling pathway. This is a central pathway in the inflammatory response.
Methodological & Application
Application Note: Quantification of 4-O-Demethylkadsurenin D using a Validated HPLC-UV Method
Abstract
This application note describes a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-O-Demethylkadsurenin D, a bioactive lignan found in plants of the Kadsura genus. The developed method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the fields of natural product chemistry, pharmacology, and drug development. The method was validated for linearity, precision, accuracy, and sensitivity.
Introduction
This compound is a dibenzocyclooctadiene lignan that has garnered interest for its potential pharmacological activities. Lignans from the Kadsura species are known for a variety of biological effects, and accurate quantification of individual compounds is crucial for standardization of herbal extracts and for pharmacokinetic studies.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of complex mixtures like plant extracts due to its high resolution and sensitivity.[3][4][5] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.
Experimental
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV detector.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
Chemicals and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade methanol
-
Ultrapure water
Standard Solution Preparation
A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For the analysis of this compound in plant material, a suitable extraction method should be employed. A general procedure is as follows:
-
Weigh 1.0 g of powdered plant material.
-
Extract with 25 mL of methanol by ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Repeatability was assessed by six replicate injections of a standard solution at a single concentration on the same day. Intermediate precision was determined by analyzing the same sample on three different days.
Accuracy
The accuracy of the method was evaluated by a recovery study. A known amount of this compound was spiked into a blank matrix (a plant extract known to not contain the analyte) at three different concentration levels. The percentage recovery was then calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N ratio of 3:1, and the LOQ was defined as the concentration with an S/N ratio of 10:1.[3][6]
Results
The developed HPLC-UV method provided a well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The method validation results are summarized in the tables below.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1510.7 |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = 15.08x + 0.12 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data for this compound (n=6)
| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| 25 | 0.85% | 1.23% |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.85 | 98.5% |
| 25 | 25.45 | 101.8% |
| 50 | 49.60 | 99.2% |
| Average Recovery | 99.83% |
Table 4: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.80 |
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Conclusion
The developed HPLC-UV method is a simple, rapid, accurate, and precise technique for the quantification of this compound. The method has been successfully validated and is suitable for the routine analysis of this compound in various matrices, including plant extracts. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Kadsura coccinea Lignan Metabolism Based on Metabolome and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Extraction of 4-O-Demethylkadsurenin D from Plant Material
Application Note & Protocol: AN-001
For Research Use Only.
Introduction
4-O-Demethylkadsurenin D is a lignan found in plant species such as Magnolia ovata. Lignans are a class of polyphenolic compounds that have garnered significant interest from researchers and drug development professionals due to their diverse pharmacological activities. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from plant material, designed for use by researchers in natural product chemistry and drug discovery. The methodology is based on established principles of phytochemical extraction and purification of lignans from plant sources, particularly from the Magnolia and Piper genera.
Overview of the Extraction and Isolation Workflow
The process begins with the preparation of the plant material, followed by solvent extraction to obtain a crude extract containing a mixture of phytochemicals, including this compound. The crude extract is then subjected to a series of chromatographic separations to isolate the target compound. The final step involves the quantification and purity assessment of the isolated this compound.
Application Notes and Protocols for Cell-Based Assays Using 4-O-Demethylkadsurenin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The anti-inflammatory activity of neolignans structurally similar to 4-O-Demethylkadsurenin D has been evaluated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines. The following table summarizes the inhibitory concentrations (IC50) for these related compounds, offering a proxy for the potential potency of this compound.
| Compound | Cell Line | Inhibitory Effect | IC50 (µM) |
| Piperkadsin C | BV-2 (microglia) | Inhibition of NO production | 14.6[1][2] |
| Futoquinol | BV-2 (microglia) | Inhibition of NO production | 16.8[1][2] |
| Galgravin | RAW 264.7 (macrophage) | Inhibition of NO production | 33.4[2] |
| Kadsurenin C | Platelets | PAF antagonistic activity | 5.1[2] |
| (-)-Kadsurenin H | Platelets | PAF antagonistic activity | 0.18[2] |
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in murine macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
NO Measurement: Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value.
Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition
This protocol quantifies the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
All materials from the NO inhibition assay
-
Mouse TNF-α and IL-6 ELISA kits
Procedure:
-
Follow steps 1-5 of the Nitric Oxide Inhibition Assay protocol.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the collected cell culture supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for TNF-α and IL-6 secretion for each concentration of the test compound and determine the respective IC50 values.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This experiment investigates the molecular mechanism of this compound by assessing its effect on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways. Kadsurenin F, a related neolignan, has been shown to inhibit the expression of NF-κB1 in LPS-stimulated RAW 264.7 cells[3].
Materials:
-
RAW 264.7 cells and culture reagents
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-JNK, anti-JNK, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound at selected concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the treated groups to the LPS-stimulated control to determine the inhibitory effect on pathway activation.
Visualizations
Experimental Workflow
Caption: Workflow for cell-based anti-inflammatory assays.
Signaling Pathway Inhibition
Caption: Inhibition of NF-κB and MAPK signaling pathways.
References
Application Notes for In Vitro Antioxidant Activity Assay of 4-O-Demethylkadsurenin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antioxidant activity of 4-O-Demethylkadsurenin D, a lignan found in plants of the Kadsura genus. While specific quantitative data for this compound is not currently available in published literature, this document outlines the standard methodologies and expected outcomes based on the known antioxidant properties of structurally related lignans.
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from Kadsura longipedunculata. Lignans from Kadsura species are recognized for a variety of bioactive properties, including antioxidant effects, which are largely attributed to their phenolic structures capable of donating hydrogen atoms or electrons to neutralize free radicals. The evaluation of the antioxidant capacity of this compound is a critical step in elucidating its potential therapeutic applications, particularly in conditions associated with oxidative stress.
Data Presentation: Antioxidant Activity of Related Lignans
To provide a contextual framework, the following table summarizes the in vitro antioxidant activity of other lignans. This data can serve as a benchmark when evaluating the activity of this compound. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating greater antioxidant potency.
Table 1: In Vitro Antioxidant Activity of Structurally Related Lignans
| Compound | Assay | IC50 Value | Standard | IC50 Value |
| This compound | DPPH, ABTS, FRAP, ORAC | Data Not Available | - | - |
| Neolignan from Piper kadsura | DPPH Radical Scavenging | 25.3 ± 1.2 µM | Vitamin C | 18.5 ± 0.9 µM |
| Gomisin A | DPPH Radical Scavenging | 1.48 mg/mL | BHT | 0.23 mg/mL |
| Schisandrin | DPPH Radical Scavenging | > 2 mg/mL | BHT | 0.23 mg/mL |
Note: The data presented are from various scientific sources and should be used for reference only, as experimental conditions can influence IC50 values.
Experimental Protocols
The following are detailed protocols for the most common in vitro antioxidant activity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (M.W. 394.32)
-
Methanol (HPLC grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare the same concentrations for the positive control.
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the sample or standard solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation of Scavenging Activity:
-
Percentage of scavenging (%) = [(A_control - A_sample) / A_control] × 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
IC50 Determination: Plot the percentage of scavenging against the sample concentration to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution becomes colorless.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
ABTS•+ Solution Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and keep the mixture in the dark at room temperature for 12-16 hours to allow for radical generation.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.025 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.
-
Assay Protocol:
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the sample or standard solution.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of scavenging and determine the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound. Prepare a standard curve using various concentrations of FeSO₄ or Trolox.
-
Assay Protocol:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample, standard, or a blank (solvent).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are expressed as µM Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH
-
Trolox (standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a standard curve with Trolox.
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound in phosphate buffer.
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, standard, or blank (buffer).
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution using the instrument's injector.
-
-
Measurement: Measure the fluorescence decay every minute for 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculation: Calculate the area under the fluorescence decay curve (AUC). The ORAC value is determined from the net AUC of the sample compared to the Trolox standard curve. Results are expressed as µmol of Trolox equivalents (TE).
Mandatory Visualizations
Caption: DPPH Assay Experimental Workflow
Caption: ABTS Assay Experimental Workflow
Application Notes and Protocols: Cytotoxicity of 4-O-Demethylkadsurenin D on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for evaluating the cytotoxic effects of 4-O-Demethylkadsurenin D on various cancer cell lines. This document outlines detailed protocols for assessing cell viability, determining the mode of cell death (apoptosis), and analyzing cell cycle distribution. Due to the limited publicly available data on the specific effects of this compound, the quantitative data presented in this document is illustrative. Researchers are encouraged to generate their own data using the provided protocols.
Quantitative Data Summary
The following table represents a template for summarizing the cytotoxic activity of this compound, as indicated by the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) [Illustrative] |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 |
| A549 | Lung Carcinoma | 48 | 22.5 |
| HeLa | Cervical Adenocarcinoma | 48 | 18.2 |
| HepG2 | Hepatocellular Carcinoma | 48 | 25.1 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[1][2][3]
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the determined IC50 concentration for a specified time.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7][8][9][10]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the IC50 concentration for the desired time.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
Caption: Experimental workflow for cytotoxicity testing.
Caption: General overview of apoptosis signaling pathways.[11][12][13][14]
Caption: Simplified overview of cell cycle regulation.[15][16][17][18][19]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. kumc.edu [kumc.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. nanocellect.com [nanocellect.com]
- 10. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 11. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. | Semantic Scholar [semanticscholar.org]
- 19. m.youtube.com [m.youtube.com]
Application Note: Preparing 4-O-Demethylkadsurenin D for NMR Analysis
Introduction
This document provides a detailed protocol for the preparation of 4-O-Demethylkadsurenin D, a dibenzocyclooctadiene lignan isolated from Magnolia ovata, for Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate sample preparation is critical for obtaining high-quality NMR spectra, which are essential for structural elucidation, purity assessment, and interaction studies in drug discovery and natural product research. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Principle
The goal of NMR sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent. Deuterated solvents are used to avoid overwhelming the analyte's proton signals in ¹H NMR spectra. The choice of solvent is crucial and depends on the solubility of the compound. For lignans like this compound, which are generally lipophilic, deuterated chloroform (CDCl₃) is a common and effective solvent.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) can serve as an alternative for more polar lignans or when solubility in CDCl₃ is limited.[3] The sample must be free of particulate matter and residual non-deuterated solvents to ensure high-resolution spectra.
Materials and Equipment
-
This compound (solid)
-
Deuterated Chloroform (CDCl₃), ≥99.8 atom % D
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.9 atom % D (optional)
-
Tetramethylsilane (TMS) or other internal standard (optional)
-
High-quality 5 mm NMR tubes
-
NMR tube caps
-
Glass vials (e.g., 1-dram)
-
Pasteur pipettes and bulbs
-
Small amount of glass wool or a syringe filter (e.g., 0.45 µm PTFE)
-
Vortex mixer
-
Analytical balance (readable to at least 0.1 mg)
-
Fume hood
-
Lab coat, safety glasses, and gloves
Experimental Protocol
This protocol outlines the steps for preparing a single NMR sample of this compound.
4.1. Determining Sample Amount:
-
For a standard ¹H NMR spectrum, a sample amount of 1-10 mg is typically sufficient.
-
For a ¹³C NMR spectrum, a more concentrated sample of 10-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.
4.2. Sample Preparation Workflow:
Caption: A flowchart illustrating the key steps in preparing this compound for NMR analysis.
4.3. Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Solvent Addition: In a fume hood, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial using a clean Pasteur pipette.
-
Dissolution: Gently swirl the vial or use a vortex mixer to dissolve the sample completely. Visually inspect the solution to ensure no solid particles remain. If the sample does not dissolve in CDCl₃, try DMSO-d₆ as an alternative solvent.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution into a clean NMR tube. This can be done by placing a small, tightly packed plug of glass wool into a Pasteur pipette and pipetting the solution through it. Alternatively, a syringe filter can be used.
-
Transfer to NMR Tube: Carefully transfer the clear solution from the vial into a high-quality 5 mm NMR tube using a Pasteur pipette. The final volume in the NMR tube should be between 0.6 mL and 0.7 mL.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS) to the NMR tube.
-
Capping and Mixing: Securely cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the NMR tube with the sample name, solvent, and concentration.
Data Presentation
The following table summarizes the recommended quantitative parameters for preparing an NMR sample of this compound.
| Parameter | ¹H NMR | ¹³C NMR |
| Sample Amount | 1-10 mg | 10-50 mg |
| Deuterated Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |
| Alternative Solvent | Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Dimethyl Sulfoxide-d₆ (DMSO-d₆) |
| Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL |
| NMR Tube Diameter | 5 mm | 5 mm |
Troubleshooting
-
Poor Resolution/Broad Peaks: This may be due to undissolved solids, paramagnetic impurities, or high sample concentration. Ensure the sample is fully dissolved and filtered. If the concentration is high, dilute the sample.
-
Impurity Peaks: Unwanted signals can arise from residual non-deuterated solvent, water, or grease. Use high-purity deuterated solvents and ensure all glassware is clean and dry.
-
Sample Doesn't Dissolve: If this compound does not dissolve in CDCl₃, try gentle warming or sonication. If solubility is still an issue, use DMSO-d₆.
Logical Relationships in Solvent Selection
The choice of a suitable deuterated solvent is paramount for successful NMR analysis. The following diagram illustrates the decision-making process for solvent selection based on the properties of the analyte.
Caption: A decision tree for selecting the appropriate deuterated solvent for this compound.
References
Application Note: Analysis of 4-O-Demethylkadsurenin D by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-O-Demethylkadsurenin D is a bioactive lignan isolated from Magnolia ovata.[1][2] Lignans are a class of polyphenolic compounds with a wide range of pharmacological activities, making them promising candidates for drug development. Understanding the chemical structure and fragmentation behavior of these molecules is crucial for their identification, characterization, and quantitative analysis in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and describes its predicted fragmentation pattern.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound was predicted based on its chemical structure (Figure 1) and established fragmentation patterns for analogous lignan compounds. The analysis was presumed to be conducted in positive ion mode using electrospray ionization (ESI).
Figure 1. Chemical Structure of this compound.
The protonated molecule, [M+H]⁺, of this compound (C₂₀H₂₂O₅, Molecular Weight: 342.39) is expected at an m/z of 343.14. The predicted major fragment ions are summarized in Table 1.
Data Presentation
Table 1. Predicted MS/MS Fragmentation Data for this compound.
| m/z (Predicted) | Proposed Formula | Proposed Structure/Loss |
| 343.14 | [C₂₀H₂₃O₅]⁺ | [M+H]⁺ |
| 325.13 | [C₂₀H₂₁O₄]⁺ | [M+H - H₂O]⁺ |
| 313.13 | [C₁₉H₂₁O₄]⁺ | [M+H - CH₂O]⁺ |
| 297.10 | [C₁₉H₁₇O₃]⁺ | [M+H - H₂O - CO]⁺ |
| 181.08 | [C₁₀H₁₃O₃]⁺ | Cleavage of the cyclooctadiene ring |
| 165.05 | [C₉H₉O₃]⁺ | Cleavage of the cyclooctadiene ring |
Mandatory Visualization
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
The following is a general protocol for the analysis of this compound using LC-MS/MS. This protocol may require optimization based on the specific instrumentation and sample matrix.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition.
-
Biological Sample Extraction (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial.
-
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition:
-
Full Scan (for identification): m/z 100-500.
-
Product Ion Scan (for fragmentation analysis): Select the precursor ion [M+H]⁺ (m/z 343.14) and scan for product ions. Collision energy should be optimized (e.g., ramped from 10-40 eV) to obtain informative fragment spectra.
-
Multiple Reaction Monitoring (MRM) (for quantification):
-
Transition 1: 343.14 > 325.13
-
Transition 2: 343.14 > 181.08
-
-
Logical Workflow for Analysis
Caption: General workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and detailed experimental protocol will be valuable for researchers in natural product chemistry, pharmacology, and drug development for the identification and quantification of this compound. It is important to note that the proposed fragmentation pathway is predictive and should be confirmed with experimental data obtained from a high-resolution mass spectrometer.
References
Application Notes and Protocols for 4-O-Demethylkadsurenin D in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the dissolution of 4-O-Demethylkadsurenin D for use in a variety of in vitro research applications. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the general physicochemical properties of lignans, a class of naturally occurring polyphenols to which this compound belongs.
Introduction to this compound
This compound is a bioactive lignan isolated from plants of the Magnolia and Kadsura genera. Lignans are known for their diverse pharmacological activities, which make them promising candidates for drug discovery and development. A common challenge in the in vitro evaluation of lignans is their characteristically low aqueous solubility, which necessitates the use of organic solvents for their dissolution. Proper preparation of stock and working solutions is critical to ensure accurate and reproducible experimental results while minimizing potential solvent-induced artifacts.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₅ | [1][2] |
| Molecular Weight | 342.39 g/mol | [1][2] |
| Class | Lignan | [1][2] |
| General Solubility | Expected to have low aqueous solubility and be soluble in organic solvents such as DMSO, ethanol, and methanol. | Inferred from lignan class properties |
Recommended Solvents for In Vitro Studies
The choice of solvent is critical for the successful use of this compound in cell-based assays. The ideal solvent should effectively dissolve the compound and be minimally toxic to the cells at the final working concentration.
| Solvent | Recommended Use | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary recommendation for creating high-concentration stock solutions. | Universal solvent for many poorly water-soluble compounds.[3] Ensure the final concentration in cell culture medium is low (typically ≤ 0.5%, ideally ≤ 0.1%) to avoid cytotoxicity.[3] DMSO can affect cell differentiation, proliferation, and other cellular functions.[3] A vehicle control (medium with the same final concentration of DMSO) is essential in all experiments. |
| Ethanol (EtOH) | Alternative for stock solutions. | Less toxic than DMSO for some cell lines. The final concentration in the culture medium should also be kept low (typically ≤ 0.5%). Evaporation of ethanol from stock solutions can occur, leading to concentration changes over time. |
| Methanol (MeOH) | Can be used for initial solubilization, but with caution. | Can be more toxic to cells than DMSO or ethanol. Often used in the extraction of lignans from plant material.[4] |
Experimental Protocols
This section provides a step-by-step guide for preparing stock and working solutions of this compound.
Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
-
Weighing the Compound: Accurately weigh a small amount (e.g., 1 mg) of this compound powder using a calibrated analytical balance.
-
Calculating the Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration. For a 10 mM stock solution with 1 mg of the compound (MW = 342.39 g/mol ):
-
Moles = 0.001 g / 342.39 g/mol = 2.92 x 10⁻⁶ mol
-
Volume (L) = 2.92 x 10⁻⁶ mol / 0.010 mol/L = 2.92 x 10⁻⁴ L = 292 µL
-
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential degradation.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Final Solvent Concentration: Crucially, ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control. For example, if the highest concentration of this compound requires a 1:1000 dilution of the DMSO stock (resulting in 0.1% DMSO), then all other concentrations and the vehicle control should also contain 0.1% DMSO.
-
Precipitation Check: After dilution, visually inspect the working solutions for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or consider a different solvent system.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involved in preparing this compound for in vitro studies and a representative signaling pathway that such a compound might influence.
Caption: Workflow for preparing this compound solutions.
Caption: A hypothetical signaling pathway modulated by a bioactive compound.
References
Application Notes and Protocols for Preclinical Evaluation of 4-O-Demethylkadsurenin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylkadsurenin D is a lignan compound isolated from Magnolia ovata. Lignans as a class of polyphenolic compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antifibrotic, and neuroprotective effects.[1][2][3][4] These properties suggest that this compound holds therapeutic potential for various pathological conditions. The anti-inflammatory effects of lignans are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] Their antioxidant activity is frequently associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] Furthermore, some lignans have demonstrated neuroprotective effects in models of neurodegenerative diseases.[8][9][10]
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, focusing on its potential anti-inflammatory, hepatoprotective, and neuroprotective activities. Detailed experimental protocols for animal studies are provided to guide researchers in investigating the therapeutic efficacy and underlying mechanisms of this compound.
Hypothetical Efficacy Data Summary
The following tables present hypothetical data to illustrate how quantitative results from the proposed studies could be structured for clear comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-induced Systemic Inflammation in Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | 15.2 ± 2.1 | 25.8 ± 3.4 | 12.5 ± 1.9 |
| LPS Control | - | 450.6 ± 35.8 | 890.2 ± 75.1 | 250.4 ± 22.7 |
| This compound | 10 | 320.1 ± 28.9 | 650.7 ± 55.3 | 180.9 ± 15.6 |
| This compound | 25 | 210.5 ± 19.7 | 430.1 ± 38.2 | 110.3 ± 10.8** |
| This compound | 50 | 150.8 ± 14.5 | 310.6 ± 29.8 | 75.2 ± 8.1 |
| Dexamethasone (Positive Control) | 5 | 135.4 ± 12.9 | 295.3 ± 25.4 | 65.7 ± 7.3 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to LPS Control. |
Table 2: Hepatoprotective Effect of this compound on CCl₄-induced Liver Fibrosis in Mice
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | Hydroxyproline (μg/g tissue) | α-SMA Expression (relative to control) |
| Vehicle Control | - | 35.6 ± 4.1 | 80.2 ± 9.5 | 150.3 ± 12.8 | 1.0 ± 0.1 |
| CCl₄ Control | - | 250.8 ± 22.7 | 480.5 ± 45.1 | 850.6 ± 70.2 | 8.5 ± 0.9 |
| This compound | 10 | 180.4 ± 16.9 | 350.1 ± 33.6 | 650.2 ± 58.4 | 6.2 ± 0.7 |
| This compound | 25 | 120.7 ± 11.5 | 240.8 ± 23.2 | 430.9 ± 40.1 | 4.1 ± 0.5 |
| This compound | 50 | 80.2 ± 9.8 | 150.3 ± 14.7 | 280.5 ± 25.8 | 2.3 ± 0.3 |
| Silymarin (Positive Control) | 100 | 75.9 ± 8.9 | 145.6 ± 13.9 | 250.1 ± 23.7 | 2.1 ± 0.2 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to CCl₄ Control. |
Table 3: Neuroprotective Effect of this compound on Scopolamine-induced Memory Impairment in Mice (Morris Water Maze)
| Treatment Group | Dose (mg/kg) | Escape Latency (seconds) | Time in Target Quadrant (seconds) |
| Vehicle Control | - | 15.8 ± 2.3 | 25.6 ± 3.1 |
| Scopolamine Control | - | 45.2 ± 5.1 | 10.2 ± 1.8 |
| This compound | 10 | 35.7 ± 4.2 | 15.8 ± 2.1 |
| This compound | 25 | 25.1 ± 3.5 | 20.3 ± 2.5 |
| This compound | 50 | 18.9 ± 2.8 | 23.7 ± 2.9 |
| Donepezil (Positive Control) | 1 | 17.5 ± 2.5 | 24.1 ± 3.0 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Scopolamine Control. |
Experimental Protocols
Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the in vivo anti-inflammatory properties of this compound by assessing its ability to reduce the production of pro-inflammatory cytokines induced by LPS.[11][12]
a. Experimental Workflow
Caption: Workflow for LPS-induced inflammation study.
b. Materials
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Test Compound: this compound
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in saline
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli
-
Positive Control: Dexamethasone
-
Reagents: Saline, ELISA kits for mouse TNF-α, IL-6, and IL-1β
c. Procedure
-
Acclimatize mice for at least 7 days.
-
Randomly assign mice to treatment groups (n=8 per group).
-
Administer this compound (e.g., 10, 25, 50 mg/kg), vehicle, or dexamethasone (5 mg/kg) via oral gavage.
-
One hour after treatment, administer LPS (1 mg/kg) via intraperitoneal (i.p.) injection. The vehicle control group receives a saline injection.[11]
-
Two hours after LPS injection, euthanize the mice and collect blood via cardiac puncture.
-
Centrifuge the blood to separate serum and store at -80°C until analysis.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the serum using commercial ELISA kits according to the manufacturer's instructions.[13][14][15]
Hepatoprotective Activity: Carbon Tetrachloride (CCl₄)-induced Liver Fibrosis in Mice
This model assesses the potential of this compound to protect the liver from chronic injury and fibrosis.[16][17][18]
a. Experimental Workflow
Caption: Workflow for CCl₄-induced liver fibrosis study.
b. Materials
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Test Compound: this compound
-
Vehicle: 0.5% CMC in saline
-
Inducing Agent: Carbon tetrachloride (CCl₄) dissolved in olive oil
-
Positive Control: Silymarin
-
Reagents: ALT/AST assay kits, hydroxyproline assay kit, reagents for histology (formalin, paraffin, Hematoxylin & Eosin, Masson's Trichrome stains), antibodies for Western blotting (α-SMA, TGF-β, p-Smad3, Smad3, GAPDH).[19][20][21]
c. Procedure
-
Acclimatize mice for at least 7 days.
-
Randomly assign mice to treatment groups (n=8 per group).
-
Induce liver fibrosis by i.p. injection of CCl₄ (1 mL/kg, 10% in olive oil) twice a week for 6 weeks.[18] The vehicle control group receives olive oil only.
-
Administer this compound (e.g., 10, 25, 50 mg/kg), vehicle, or silymarin (100 mg/kg) daily via oral gavage for the 6-week duration.
-
48 hours after the final CCl₄ injection, euthanize the mice.
-
Collect blood for serum analysis of ALT and AST levels.
-
Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze the remaining tissue for biochemical and Western blot analysis.
-
For histopathology, embed the fixed liver tissue in paraffin, section, and stain with H&E and Masson's Trichrome to assess liver damage and collagen deposition.[20]
-
Measure hydroxyproline content in the frozen liver tissue as an indicator of collagen levels.
-
Perform Western blot analysis on liver lysates to quantify the expression of α-SMA, TGF-β, and phosphorylated Smad3.[22][23][24]
Neuroprotective Activity: Scopolamine-induced Memory Impairment in Mice
This model is used to investigate the potential of this compound to ameliorate cognitive deficits, a common screening method for drugs targeting neurodegenerative diseases.[25][26][27]
Caption: Potential inhibition of the NF-κB pathway.
TGF-β/Smad Signaling Pathway in Liver Fibrosis
The TGF-β/Smad pathway is pivotal in the pathogenesis of liver fibrosis. [1][4][28][29]TGF-β1 binding to its receptor activates Smad2/3, which then complexes with Smad4 and translocates to the nucleus. This complex promotes the transcription of pro-fibrotic genes, leading to the activation of hepatic stellate cells (HSCs) and excessive collagen deposition. [30]this compound may exert its hepatoprotective effects by interfering with this signaling cascade.
Caption: Potential inhibition of the TGF-β/Smad pathway.
References
- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lignans: Advances in Biosynthesis, Bioavailability, and Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of lignan 7-hydroxymatairesinol (HMR/lignan) in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. h-h-c.com [h-h-c.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 17. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 19. Liver histology [bio-protocol.org]
- 20. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP [mdpi.com]
- 27. criver.com [criver.com]
- 28. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 29. eurekaselect.com [eurekaselect.com]
- 30. parkinsonsroadmap.org [parkinsonsroadmap.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4-O-Demethylkadsurenin D
Welcome to the technical support center for 4-O-Demethylkadsurenin D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lignan, a class of polyphenolic compounds, isolated from the leaves of Magnolia ovata.[1] Like many lignans, it is sparingly soluble or insoluble in water, which can significantly hinder its bioavailability and therapeutic efficacy in preclinical and clinical studies.[2][3] Achieving adequate dissolution in aqueous media is a critical first step for its absorption and pharmacological activity.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: Several established techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective methods include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.[4][5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[6][7][8]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.[9][10][11]
Q3: How do I choose the most suitable solubility enhancement technique?
A3: The selection of an appropriate method depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the intended application. A preliminary screening of different methods is often recommended.
Q4: Are there any specific excipients that are recommended for these techniques?
A4: Yes, the choice of excipients is crucial for the success of each technique.
-
For solid dispersions , common hydrophilic carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[4]
-
For nanosuspensions , stabilizers such as surfactants (e.g., Tween 80, Poloxamer 407) and polymers (e.g., HPMC) are essential to prevent particle aggregation.[6][8]
-
For cyclodextrin complexes , derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred due to their higher aqueous solubility and lower toxicity compared to natural cyclodextrins.[10][11]
Troubleshooting Guides
Issue 1: Low Yield or Inefficient Formation of Solid Dispersion
| Symptom | Possible Cause | Suggested Solution |
| Drug recrystallization upon solvent evaporation | Incomplete miscibility of the drug and polymer. | - Increase the polymer-to-drug ratio.- Select a polymer with better interaction potential with this compound.- Use a combination of polymers. |
| Low drug loading | Poor solubility of the drug in the chosen organic solvent. | - Screen for solvents in which both the drug and polymer are highly soluble.- Employ a solvent mixture to improve solubility. |
| Amorphous solid dispersion converts to crystalline form during storage | The formulation is thermodynamically unstable. The chosen polymer may not be an effective crystallization inhibitor. | - Store the solid dispersion in a desiccator at low temperature.- Incorporate a secondary polymer that acts as a crystallization inhibitor.- Ensure complete removal of residual solvent. |
Issue 2: Nanosuspension is Unstable and Shows Particle Aggregation
| Symptom | Possible Cause | Suggested Solution |
| Particle size increases over time | Insufficient amount or inappropriate type of stabilizer. | - Increase the concentration of the stabilizer.- Use a combination of a steric stabilizer (polymer) and an electrostatic stabilizer (surfactant).- Optimize the homogenization or milling parameters (e.g., increase pressure, duration, or bead concentration). |
| Formation of large crystals (Ostwald ripening) | The energetic difference between small and large particles drives the growth of larger particles. | - Select a stabilizer that effectively adsorbs onto the particle surface.- Consider using a polymer that inhibits crystal growth. |
| Clogging of the homogenizer | High viscosity of the suspension or large initial particle size. | - Decrease the drug concentration.- Pre-mill the drug to reduce the initial particle size before high-pressure homogenization. |
Issue 3: Inefficient Formation of Cyclodextrin Inclusion Complex
| Symptom | Possible Cause | Suggested Solution |
| Low complexation efficiency | Poor fit of the drug molecule within the cyclodextrin cavity. The stoichiometry of the complex is not optimal. | - Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, SBE-β-CD).- Vary the molar ratio of drug to cyclodextrin (e.g., 1:1, 1:2, 2:1).- Optimize the complexation conditions (temperature, pH, stirring time). |
| Precipitation of the complex from the solution | The aqueous solubility of the cyclodextrin or the complex is exceeded. | - Use a more soluble cyclodextrin derivative (e.g., HP-β-CD).- Adjust the pH of the solution if the drug's solubility is pH-dependent. |
| Inaccurate determination of complex formation | The analytical method used is not sensitive enough to detect the changes upon complexation. | - Use multiple analytical techniques for characterization, such as Phase Solubility Studies, Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). |
Quantitative Data Summary
| Technique | Typical Fold Increase in Aqueous Solubility | Key Parameters to Optimize |
| Solid Dispersion | 10 to 100-fold | Drug-to-polymer ratio, choice of polymer, preparation method (solvent evaporation, hot-melt extrusion). |
| Nanosuspension | 5 to 50-fold | Particle size, stabilizer type and concentration, homogenization/milling parameters. |
| Cyclodextrin Inclusion Complex | 10 to >100-fold | Type of cyclodextrin, drug-to-cyclodextrin molar ratio, pH, temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 200 mg of polyvinylpyrrolidone K30 (PVP K30) in 20 mL of ethanol.
-
Mixing: Stir the solution at room temperature for 1 hour to ensure complete dissolution and mixing.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the powder through a 100-mesh screen.
-
Storage: Store the prepared solid dispersion in a desiccator over silica gel.
Protocol 2: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of Dispersion Medium: Prepare a 1% (w/v) solution of Poloxamer 407 in deionized water.
-
Pre-suspension: Disperse 100 mg of this compound in 10 mL of the Poloxamer 407 solution.
-
Wet Milling: Add the pre-suspension and zirconia beads (0.5 mm diameter) to a milling chamber. Mill at 1500 rpm for 4 hours.
-
Separation: Separate the nanosuspension from the milling beads by filtration.
-
Characterization: Analyze the particle size and zeta potential of the nanosuspension using a dynamic light scattering instrument.
Protocol 3: Preparation of this compound - HP-β-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Mix this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:1 molar ratio in a mortar.
-
Kneading: Add a small amount of a water-ethanol (1:1 v/v) mixture to the powder and knead for 60 minutes to form a homogeneous paste.
-
Drying: Dry the paste in a hot air oven at 50°C for 24 hours.
-
Pulverization: Pulverize the dried complex in a mortar and pass it through a 100-mesh sieve.
-
Storage: Store the prepared inclusion complex in a well-closed container in a cool, dry place.
Visualizations
Caption: A generalized workflow for developing and evaluating an optimized formulation with enhanced solubility.
Caption: A representative diagram of the NF-κB and MAPK signaling pathways, common targets for the anti-inflammatory effects of lignans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lignans [m.chemicalbook.com]
- 3. Lignans | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 4. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. alzet.com [alzet.com]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 4-O-Demethylkadsurenin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 4-O-Demethylkadsurenin D from complex co-extracts, particularly from Kadsura longipedunculata.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation
Q1: What is the recommended procedure for preparing Kadsura longipedunculata extract for HPLC analysis?
A1: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove highly polar and non-polar interferents.
-
Initial Extraction: Macerate the dried and powdered plant material (roots or stems) with 80% aqueous ethanol. Ultrasound-assisted extraction can improve efficiency.
-
Solvent Partitioning (LLE):
-
Evaporate the ethanol from the initial extract.
-
Suspend the aqueous residue in water and perform sequential partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This compound, as a lignan, is expected to be enriched in the ethyl acetate fraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous suspension of the crude extract onto the cartridge.
-
Wash with water to remove highly polar compounds.
-
Elute with increasing concentrations of methanol in water. The fraction containing this compound will likely elute with a mid-to-high percentage of methanol.
-
-
Final Preparation: Evaporate the enriched fraction to dryness and reconstitute in the initial mobile phase (e.g., methanol/water mixture) for injection. Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
HPLC Method Optimization & Troubleshooting
Q2: I am not getting good separation of my target peak, this compound, from other components. What should I do?
A2: Poor resolution is a common issue when dealing with complex plant extracts. Here are several steps to improve separation:
-
Switch to a Gradient Elution: An isocratic method, such as 70:30 methanol-water, may not be sufficient to separate the numerous lignans in Kadsura extracts.[1] A gradient elution provides a wider polarity range, which can resolve compounds with similar retention times. See the recommended gradient protocol in the "Experimental Protocols" section.
-
Modify the Mobile Phase:
-
Solvent Type: If you are using methanol, try substituting it with acetonitrile. The different solvent selectivity can alter the elution order and improve the resolution of co-eluting peaks.
-
Add a Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for phenolic compounds like lignans by suppressing the ionization of hydroxyl groups.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity.
-
Phenyl-Hexyl Column: These columns provide alternative selectivity to C18 columns for aromatic compounds due to π-π interactions.
-
Pentafluorophenyl (PFP) Column: PFP columns offer unique selectivity for aromatic and halogenated compounds.
-
Q3: My peak for this compound is broad and tailing. How can I improve the peak shape?
A3: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Check for Column Overload: Inject a smaller volume or a more diluted sample to see if the peak shape improves.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For acidic compounds, a lower pH (2.5-3.5) can improve peak shape. Adding a buffer to the mobile phase can also help.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.
-
Use an end-capped column.
-
Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
Operate at a slightly elevated temperature (e.g., 30-40 °C) to reduce the viscosity of the mobile phase and improve mass transfer.
-
-
Column Contamination: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase) to remove strongly retained compounds.
Q4: I am observing co-elution, and I suspect an isomeric lignan is interfering with my target peak. How can I confirm and resolve this?
A4: Co-elution with isomers is a significant challenge in the analysis of lignans from Schisandraceae plants.
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD), perform a peak purity analysis. This will indicate if the spectrum is consistent across the peak.
-
Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is the most definitive way to identify co-eluting compounds. Isomers will have the same molecular weight but may be fragmented differently or have slightly different retention times that can be resolved by the mass spectrometer.
-
Method Optimization for Isomer Separation:
-
Lower the Flow Rate: This can increase the number of theoretical plates and improve resolution.
-
Use a Longer Column: A longer column provides more surface area for interaction and can enhance the separation of closely related compounds.
-
Fine-tune the Gradient: A shallower gradient around the elution time of your target compound can improve the separation of closely eluting peaks.
-
Change Column Chemistry: As mentioned in Q2, a column with a different selectivity (e.g., Phenyl-Hexyl) can be effective in resolving isomers.
-
Q5: What are the expected co-extracts that might interfere with the analysis of this compound from Kadsura longipedunculata?
A5: Kadsura longipedunculata is rich in various lignans and triterpenoids. The primary interfering compounds are likely to be other lignans with similar structures. These can be broadly categorized as:
-
Dibenzocyclooctadiene Lignans: This is the same class as this compound and includes compounds like Kadsuranin, Gomisin, and Schisandrin derivatives.[2]
-
Spirobenzofuranoid Dibenzocyclooctadiene Lignans: These are structurally related and abundant in Kadsura species.[3]
-
Aryltetralin and Tetrahydrofuran Lignans: These are also present and may have overlapping retention times.[3]
-
Triterpenoids: While generally having different polarity from lignans, some may co-elute depending on their structure and the chromatographic conditions.
Data Presentation
Table 1: HPLC Method Parameters for Lignan Analysis
| Parameter | Recommended Condition | Alternative/Optimization |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl, PFP |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | - |
| Gradient | 5% B to 95% B over 40 minutes | Adjust slope for better resolution |
| Flow Rate | 1.0 mL/min | 0.8 mL/min for better resolution |
| Column Temp. | 30 °C | 25-40 °C |
| Detection | UV at 254 nm or 280 nm | DAD for peak purity, MS for identification |
| Injection Vol. | 10 µL | 5-20 µL |
Table 2: Potential Co-eluting Lignans from Kadsura Species
| Lignan Type | Example Compounds | Structural Similarity to Target |
| Dibenzocyclooctadiene | Kadsuranin, Gomisin A, Schisandrin | High (Isomeric and related structures) |
| Spirobenzofuranoid | Kadsuphilin A, Neokadsuranin | Moderate to High |
| Aryltetralin | - | Moderate |
| Tetrahydrofuran | - | Low to Moderate |
Experimental Protocols
Protocol 1: Recommended Gradient HPLC Method for Separation of this compound
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/DAD detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in HPLC-grade water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B (linear gradient)
-
35-40 min: 90% B (isocratic wash)
-
40.1-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare the sample in the initial mobile phase composition (90:10 Water/Acetonitrile with 0.1% Formic Acid).
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC separation issues.
References
Technical Support Center: NMR Spectroscopy of 4-O-Demethylkadsurenin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve common artifacts in NMR spectra of 4-O-Demethylkadsurenin D and related lignan compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of unexpected peaks in my NMR spectrum?
A1: The most frequent source of extraneous peaks is residual solvents from your sample purification or the deuterated NMR solvent itself.[1][2] Even high-purity deuterated solvents contain small amounts of their protonated counterparts (e.g., CHCl₃ in CDCl₃).[1] Water (H₂O or HOD) is also a very common contaminant.[3][4]
Q2: I see a sharp singlet at ~7.26 ppm in my CDCl₃ spectrum. What is it?
A2: This is the residual signal from the protonated solvent, chloroform (CHCl₃).[1] Similarly, you may see peaks for acetone at ~2.17 ppm if using acetone-d₆ or DMSO at ~2.50 ppm in DMSO-d₆.[5]
Q3: Why do some of my peaks look broad, especially the one for the hydroxyl (-OH) proton?
A3: Peak broadening can have several causes. Poor shimming of the spectrometer is a common instrumental reason.[3][6] From a sample perspective, high concentration can cause broadening due to intermolecular interactions.[3] For hydroxyl (-OH) or amine (-NH) protons, broadening is often due to chemical exchange with trace amounts of water or other protic impurities in the sample.[1][4] In some cases, the presence of slowly interconverting conformers (rotamers) on the NMR timescale can also lead to broad peaks.[3]
Q4: How can I confirm if a peak is from an exchangeable proton like an -OH group?
A4: A simple method is the "D₂O shake."[3] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity as the proton is replaced by deuterium.[3][4]
Q5: My sample was purified by column chromatography using Ethyl Acetate/Hexane. Why do I still see peaks for these solvents after drying?
A5: Some compounds can trap solvent molecules, like ethyl acetate, very tightly.[3] Simply drying under high vacuum may not be sufficient. To remove tenacious solvent residues, you can dissolve the sample in a more volatile solvent like dichloromethane (DCM), and then re-evaporate the DCM. Repeating this process several times can help displace the trapped ethyl acetate.[3]
Troubleshooting Guide: Common NMR Artifacts
This guide addresses specific issues you may encounter during the NMR analysis of this compound.
Issue 1: Unexpected Peaks in the Spectrum
| Potential Cause | Recommended Solution |
| Residual Solvents from Purification (e.g., Ethyl Acetate, Hexane, Methanol) | Dry the sample thoroughly under high vacuum. For stubborn solvents, dissolve the sample in a low-boiling point solvent (e.g., Dichloromethane) and re-evaporate; repeat 2-3 times.[3] |
| NMR Solvent Impurities (e.g., residual CHCl₃, H₂O) | Use fresh, high-quality deuterated solvents, preferably from a sealed ampoule. Refer to a standard table of solvent impurity chemical shifts for identification.[5][7] Adding a drying agent like potassium carbonate to the solvent bottle can help minimize water content.[3] |
| Grease or Phthalate Contamination | Avoid using grease on glassware joints. Phthalates are common plasticizers and can be introduced from plastic labware; use glass equipment wherever possible. |
| Sample Degradation | Lignans can be sensitive to light, temperature, or acidic/alkaline conditions, which may lead to oxidation or other rearrangements.[8] Store the sample appropriately and acquire the spectrum promptly after preparation. |
Issue 2: Poor Peak Shape and Resolution
| Potential Cause | Recommended Solution |
| Poor Spectrometer Shimming | The magnetic field is not homogeneous. This is an instrumental issue. Perform manual or automatic shimming on the sample until the lock signal is maximized and stable. Misadjustment of shims like Z1 and Z2 can cause symmetric or asymmetric peak broadening.[6] |
| Sample is Too Concentrated or Insoluble | A high concentration can lead to viscosity-related broadening.[3] If the sample is not fully dissolved, solid particles will severely degrade spectral quality. Dilute the sample or try a different deuterated solvent in which the compound is more soluble.[3] Centrifuge the NMR tube to pellet any suspended material.[9] |
| Presence of Paramagnetic Impurities | Trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening. This can sometimes be mitigated by adding a chelating agent like EDTA, though this will add new signals to the spectrum. |
Issue 3: Inaccurate Peak Integrations
| Potential Cause | Recommended Solution |
| Incorrect Relaxation Delay (d1) | The time between scans (the recycle delay) is too short for the nuclei to fully relax. This is a very common reason for inaccurate integrals, especially for quaternary carbons or non-protonated carbons in ¹³C NMR. Increase the relaxation delay (d1) parameter. A good starting point is a delay of 5 times the longest T1 relaxation time of the nuclei of interest.[6] |
| Overlapping Peaks | If peaks from your compound overlap with impurity or solvent signals, the integration will be incorrect. Try acquiring the spectrum in a different solvent (e.g., benzene-d₆ instead of CDCl₃) to shift the peak positions and resolve the overlap.[3] |
| Poor Phasing and Baseline Correction | Incorrect phasing or a distorted baseline will lead to significant integration errors. Carefully phase the spectrum manually and apply a baseline correction algorithm. |
Data Tables
Table 1: Common ¹H NMR Solvent and Impurity Shifts in CDCl₃
This table provides reference chemical shifts (δ) for common impurities when using CDCl₃ as the NMR solvent. Values can vary slightly with concentration and temperature.
| Compound | Signal | Multiplicity | Chemical Shift (ppm) |
| Chloroform | CHCl₃ | s | 7.26 |
| Water | H₂O | s (broad) | 1.56 |
| Acetone | CH₃ | s | 2.17 |
| Dichloromethane | CH₂ | s | 5.30 |
| Diethyl Ether | CH₃ | t | 1.21 |
| CH₂ | q | 3.48 | |
| Ethyl Acetate | CH₃ (acetyl) | s | 2.05 |
| CH₃ (ethyl) | t | 1.26 | |
| CH₂ | q | 4.12 | |
| Hexane | CH₃, CH₂ | m (broad) | ~0.88, ~1.26 |
| Methanol | CH₃ | s | 3.49 |
| OH | s (broad) | 1.52 | |
| Toluene | CH₃ | s | 2.36 |
| Ar-H | m | 7.17 - 7.28 | |
| Silicone Grease | CH₃ | s (broad) | ~0.07 |
Data compiled from multiple sources.[1][5][7]
Experimental Protocols & Visualizations
Protocol 1: Standard Sample Preparation for NMR
-
Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) using a glass pipette. The chosen solvent must completely dissolve the analyte.[9]
-
Dissolution: Gently vortex or swirl the vial to ensure the sample is fully dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
Caption: Workflow for preparing an NMR sample of this compound.
Protocol 2: Standard ¹H NMR Acquisition Parameters
-
Insert Sample: Insert the NMR tube into the spectrometer.
-
Lock & Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Set Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Time (aq): Set to 3-4 seconds for good resolution.
-
Relaxation Delay (d1): Set to at least 2 seconds. For quantitative measurements, this should be ≥ 5 times the longest T1.[6]
-
Number of Scans (ns): Start with 8 or 16 scans. Increase for dilute samples to improve the signal-to-noise ratio.
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction.
Caption: A logical workflow for troubleshooting common NMR spectral artifacts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
Overcoming low yield in the extraction of 4-O-Demethylkadsurenin D.
Welcome to the technical support center for the extraction of 4-O-Demethylkadsurenin D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the yield of this valuable lignan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted?
This compound is a bioactive lignan. It has been isolated from plant species belonging to the Magnolia and Piper genera. Notably, its isomer, 4-O-Demethylisokadsurenin D, has been identified in the aerial parts of Piper kadsura (Choisy) Ohwi. Lignans, in general, are a large group of natural polyphenols known for a variety of pharmacological activities.
Q2: What are the main challenges when extracting this compound?
The primary challenge is achieving a high yield of the pure compound. Lignans are often present in complex mixtures with other secondary metabolites of similar polarity, such as other lignans, neolignans, flavonoids, and terpenoids, making purification difficult.[1][2] The yield can also be affected by the choice of plant material, extraction solvent, and the extraction method itself.
Q3: Which solvents are most effective for extracting lignans like this compound?
Lignans are typically lipophilic, while their glycosides are more hydrophilic. For aglycones like this compound, medium-polarity solvents such as ethyl acetate, and polar solvents like ethanol and methanol, or their aqueous mixtures, are generally effective.[3] The choice of solvent is critical and should be optimized based on the specific plant matrix.[3] For instance, a preliminary extraction with a non-polar solvent like n-hexane can be used to remove fats and waxes, which can improve the efficiency of the subsequent extraction of lignans with a more polar solvent.[3][4]
Q4: What extraction methods are commonly used for lignans?
Several methods can be employed, each with its advantages and disadvantages. These include:
-
Maceration: A simple soaking method that is easy to perform but may result in lower yields and require longer extraction times.
-
Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but uses heat, which can potentially degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls, which can enhance extraction efficiency and reduce extraction time and temperature.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.
-
Supercritical Fluid Extraction (SFE): A "green" technique that uses supercritical fluids, such as CO2, as the solvent. It is highly selective and can yield pure extracts, but the equipment is more expensive.
Troubleshooting Guide: Low Yield of this compound
This guide addresses common issues that can lead to low yields during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of the target compound. Inadequate grinding reduces the surface area for solvent penetration. | Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder to maximize the surface area for extraction. |
| Inappropriate Solvent Choice: The solvent may not have the optimal polarity to efficiently solubilize this compound. | Experiment with a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate, ethanol, methanol, and their aqueous mixtures). A sequential extraction, starting with a non-polar solvent to remove lipids, followed by a more polar solvent for lignan extraction, is often effective.[4] | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction. | Optimize the extraction time and temperature for your chosen method. For maceration, increase the soaking time and include agitation. For methods like Soxhlet or UAE, ensure the parameters are set to maximize extraction without degrading the compound. Lignans are generally stable at temperatures below 100°C.[3] | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all of the target compound. | Increase the solvent-to-solid ratio. Perform small-scale experiments with different ratios to find the optimal balance between yield and solvent consumption. | |
| Low Purity of Isolated Compound | Co-extraction of Impurities: Other compounds with similar polarity to this compound are extracted simultaneously. | Employ a multi-step purification process. This can include liquid-liquid partitioning followed by column chromatography (e.g., silica gel, Sephadex LH-20) and further purification by preparative HPLC.[4][5] |
| Incomplete Separation during Chromatography: The chosen solvent system for column chromatography may not be effectively separating the target compound from impurities. | Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before proceeding with column chromatography. A gradient elution is often more effective than isocratic elution for separating complex mixtures. | |
| Degradation of Target Compound | Exposure to High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation. | Use a rotary evaporator at a controlled, low temperature (e.g., < 40°C) to remove the solvent. For extraction, consider non-thermal methods like UAE or maceration at room temperature. |
| Presence of Degrading Enzymes: Enzymes in the plant material may degrade the target compound after harvesting. | Dry the plant material immediately after collection to deactivate enzymes. Storing the material in a cool, dark, and dry place is also recommended. |
Experimental Protocols
The following are generalized protocols for the extraction and isolation of lignans, which can be adapted for this compound.
Protocol 1: Sequential Maceration
-
Defatting: Macerate 100g of finely powdered, dried plant material (e.g., stems of Piper kadsura) with n-hexane (3 x 500 mL) for 24 hours for each wash to remove non-polar compounds.
-
Extraction: Air-dry the defatted plant material and then macerate with methanol (3 x 500 mL) for 48 hours for each extraction.
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.
-
Fractionation: The crude extract can be further fractionated by liquid-liquid partitioning between solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol).[6]
-
Purification: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) can be subjected to column chromatography on silica gel, followed by preparative HPLC for final purification.[5][6]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Mix 20g of finely powdered, dried plant material with 200 mL of 80% ethanol in a flask.
-
Extraction: Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.
-
Filtration and Concentration: Filter the extract and repeat the extraction process on the plant residue. Combine the filtrates and concentrate using a rotary evaporator.
-
Purification: Proceed with the purification steps as described in Protocol 1.
Data Presentation
| Compound Class | Examples Found in Piper kadsura | General Polarity |
| Lignans & Neolignans | Kadsurenone, Piperkadsin A & B, Futoquinol[1][7][8] | Less Polar to Medium Polarity |
| Alkaloids | Piperlactam S[7] | Medium to High Polarity |
| Amides | N-p-coumaroyl tyramine[7] | Medium Polarity |
| Terpenoids | Kadsuguain A[1] | Less Polar |
| Steroids | Stigmasterol[7] | Less Polar |
Visualizations
Experimental Workflow for Lignan Extraction and Isolation
Caption: General workflow for the extraction and isolation of lignans from plant material.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting logic for addressing low yield in this compound extraction.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Lignans from flower buds of Magnolia biondii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 4-O-Demethylkadsurenin D bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-O-Demethylkadsurenin D in bioassays. The information is tailored for scientists and professionals in drug development and related fields to address common challenges and ensure reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the bioassay of this compound, focusing on anti-inflammatory assays.
Question: My this compound shows no or low activity in my anti-inflammatory assay.
Answer:
Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:
-
Compound Integrity and Storage: this compound is a lignan isolated from Magnolia ovata. Ensure the compound has been stored correctly, typically at room temperature in continental US, though this may vary elsewhere.[1] Refer to the Certificate of Analysis for specific storage recommendations.[1][2] Improper storage can lead to degradation.
-
Cell Viability: High concentrations of the compound may be cytotoxic, leading to a decrease in cell viability that can be misinterpreted as a lack of anti-inflammatory activity. It is crucial to perform a cell viability assay (e.g., MTT, MTS, or WST-8) to determine the non-toxic concentration range of this compound for your specific cell line (e.g., RAW 264.7 macrophages).
-
Assay Sensitivity and Controls:
-
Ensure your positive control (e.g., indomethacin, dexamethasone) shows the expected inhibitory effect.
-
Confirm that your negative control (vehicle-treated, LPS-stimulated cells) shows a robust inflammatory response.
-
The concentration range of this compound may be too low. While specific data for this compound is limited, related lignans from the Piper genus show anti-inflammatory activity in the micromolar range.
-
-
Experimental Conditions:
-
LPS Concentration: The concentration of lipopolysaccharide (LPS) used to induce inflammation is critical. Titrate the LPS concentration to achieve a strong but not maximal inflammatory response, allowing for a window to observe inhibition.
-
Incubation Times: Optimize the pre-incubation time with this compound before LPS stimulation, as well as the total incubation time. A common protocol involves a 1-hour pre-incubation followed by 24 hours of LPS stimulation.
-
Question: I am observing high variability and inconsistent results between replicate wells and experiments.
Answer:
Inconsistent results are a common challenge in cell-based assays. Here are key areas to investigate:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes and altered responses.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells of your microplate. Inconsistent cell numbers will lead to variability in the inflammatory response.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, which can significantly impact cellular responses to stimuli.
-
-
Reagent Preparation and Handling:
-
Compound Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Precipitation of the compound will lead to inaccurate concentrations.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize well-to-well variability.
-
-
Assay-Specific Issues (Nitric Oxide Assay):
-
Interference with Griess Reagent: Some compounds can interfere with the Griess reaction. To test for this, add this compound to a known concentration of sodium nitrite standard and check for any alteration in the color development.
-
Phenol Red: While generally not an issue, some phenol red-containing media can interfere with colorimetric assays. If suspected, use a phenol red-free medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected anti-inflammatory activity of this compound?
| Compound | Assay | Cell Line | IC50 (µM) |
| Piperkadsin C | NO Production Inhibition | BV-2 (microglia) | 14.6 |
| Futoquinol | NO Production Inhibition | BV-2 (microglia) | 16.8 |
| Burchellin | NO Production Inhibition | RAW 264.7 | 34.29 ± 0.82 |
| Kadsurenin F | NO Production Inhibition | RAW 264.7 | Not explicitly quantified, but showed significant inhibition |
This data is provided as a reference for related compounds and may not be directly representative of this compound's activity.
Q2: What is the likely mechanism of action for this compound's anti-inflammatory effects?
Based on the known mechanisms of other anti-inflammatory lignans, this compound likely exerts its effects by modulating key inflammatory signaling pathways. The primary anticipated pathway is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.
-
NF-κB Pathway: In response to LPS, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. Many anti-inflammatory compounds inhibit this pathway, preventing the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This, in turn, reduces the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Q3: How should I prepare my this compound for in vitro assays?
Proper preparation of a stock solution is critical.
-
Solvent Selection: Use a high-purity solvent in which this compound is readily soluble, such as dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for minimal amounts of the solvent to be added to your cell culture, reducing potential solvent-induced toxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare working dilutions in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the NO concentration.
Visualizations
Caption: Workflow for screening the anti-inflammatory activity of this compound.
References
Technical Support Center: Storage and Handling of 4-O-Demethylkadsurenin D
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 4-O-Demethylkadsurenin D to prevent its degradation. The information provided is based on the general understanding of the stability of lignans, the chemical class to which this compound belongs, as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the general behavior of lignans and other phenolic compounds, the primary factors contributing to the degradation of this compound are expected to be:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.[1][2][3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the breakdown of the molecular structure.[5][6][7][8][9]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[10][11][12]
-
pH: The stability of the compound can be influenced by the pH of the solution it is in, with extremes in pH often leading to hydrolysis or other degradation pathways.[13][14][15][16][17]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: For solutions, it is advisable to purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation. For solid material, storage under vacuum or in a desiccator with an inert atmosphere is recommended.
-
Container: Use a tightly sealed, appropriate container to prevent exposure to moisture and air.
Q3: Can I store this compound in a solution? If so, what solvent should I use?
A3: Yes, it can be stored in solution, but the choice of solvent is critical. Use a high-purity, anhydrous solvent. Ethanol or DMSO are common choices for stock solutions. It is recommended to prepare solutions fresh for experiments. If storage in solution is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability in solution will be lower than in the solid state.
Q4: How can I detect if my sample of this compound has degraded?
A4: Degradation can be detected by a change in physical appearance (e.g., color change of the solid or solution) or by analytical methods. The most reliable method is to use chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19] A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of the remaining active compound.[20]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., turning yellowish or brownish). | Oxidation or photodegradation. | Discard the sample as its purity is compromised. For future storage, ensure the compound is protected from light and air (store under inert gas). |
| Unexpected or inconsistent results in biological assays. | Degradation of the compound leading to lower effective concentration or formation of interfering byproducts. | Check the purity of your compound using HPLC. Prepare fresh solutions from a new, properly stored vial of the solid compound. |
| Appearance of additional peaks in the chromatogram (HPLC/LC-MS) compared to a reference standard. | The compound has degraded into one or more new chemical entities. | Identify the degradation products if possible using mass spectrometry.[18] Review storage and handling procedures to identify the cause of degradation. |
| Precipitation of the compound from a stored solution. | Solvent evaporation or change in temperature affecting solubility. | Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be supersaturated or the compound may have degraded to a less soluble product. It is best to prepare a fresh solution. |
Data on Factors Affecting Stability
Table 1: Illustrative Effect of Temperature on Degradation Rate
| Storage Temperature (°C) | Expected Relative Degradation Rate | Recommended Storage Duration |
| 25 (Room Temperature) | High | Not recommended (days to weeks) |
| 4 | Moderate | Short-term (weeks to months) |
| -20 | Low | Long-term (months to years) |
| -80 | Very Low | Archival (years) |
Table 2: Illustrative Effect of pH on Stability in Aqueous Solution
| pH | Expected Stability | Potential Degradation Pathway |
| < 3 | Low | Acid-catalyzed hydrolysis |
| 4-6 | Optimal | - |
| > 8 | Low | Base-catalyzed hydrolysis and oxidation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies.[20] Expose solutions of this compound to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Optimization: Analyze the stressed samples by HPLC. The method should be able to separate the main peak of this compound from all degradation product peaks. Adjust the gradient, flow rate, and mobile phase composition as needed to achieve adequate resolution.
-
Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[20]
Protocol 2: Real-Time Stability Study
This protocol describes how to conduct a real-time stability study to determine the shelf-life of this compound under recommended storage conditions.
-
Sample Preparation: Prepare multiple aliquots of this compound (both solid and in a chosen solvent) in appropriate storage containers.
-
Storage: Store the aliquots under the recommended long-term storage condition (e.g., -20°C, protected from light).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, remove an aliquot and analyze its purity and concentration using the validated stability-indicating HPLC method.
-
Data Evaluation: Plot the concentration of this compound versus time. The shelf-life is the time period during which the concentration remains within a specified range (e.g., ≥90% of the initial concentration).[21]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Natural Antioxidants for Food Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS [ebrary.net]
- 5. Photocatalytic degradation of lignin and lignin models, using titanium dioxide: the role of the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Photodegradation alleviates the lignin bottleneck for carbon turnover in terrestrial ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of temperature on the interaction of cisplatin and carboplatin with cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors influencing degradation of pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Soil pH in the Development of Enhanced Biodegradation of Fenamiphos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijmr.net.in [ijmr.net.in]
- 19. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]
- 20. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability of Dexmedetomidine in 0.9% Sodium Chloride in Two Types of Intravenous Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS Analysis of 4-O-Demethylkadsurenin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-O-Demethylkadsurenin D.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable results.[1][3]
Q2: I am observing inconsistent peak areas and poor reproducibility for my this compound samples. Could this be due to matrix effects?
A: Yes, inconsistent peak areas, poor reproducibility, and inaccurate quantification are common symptoms of matrix effects.[4][5] When the composition of the matrix varies between samples, the extent of ion suppression or enhancement can also vary, leading to the observed inconsistencies.
Q3: How can I confirm that matrix effects are the cause of the issues in my analysis?
A: There are two primary methods to confirm the presence of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column.[1][6] Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Comparison of Calibration Curves: Prepare two sets of calibration curves for this compound. One set should be prepared in a neat (pure) solvent, and the other in a matrix extract from a blank sample (matrix-matched). A significant difference in the slopes of these two curves is a clear indication of matrix effects.
Q4: What are the most common sources of matrix effects in biological samples like plasma or tissue homogenates?
A: In biological matrices, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI). These molecules are abundant in cell membranes and often co-extract with the analyte of interest. Other sources include salts, proteins, and other endogenous metabolites that can compete with the analyte for ionization.
Q5: Can I use a stable isotope-labeled internal standard to compensate for matrix effects?
A: Yes, using a stable isotope-labeled (SIL) internal standard of this compound is a highly effective strategy to compensate for matrix effects.[1] The SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in the LC-MS analysis of this compound.
Caption: A workflow for troubleshooting matrix effects in the LC-MS analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Cell line contamination affecting 4-O-Demethylkadsurenin D cytotoxicity results.
Troubleshooting Inconsistent Results and the Impact of Cell Line Contamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in cytotoxicity assays involving 4-O-Demethylkadsurenin D. A primary focus is placed on the critical, yet often overlooked, issue of cell line contamination.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are highly variable between experiments. What is the most common cause?
Inconsistent results in cytotoxicity assays can stem from several factors, including procedural variations like pipetting errors, reagent variability, and incorrect cell seeding density.[1] However, a prevalent and serious underlying issue is cell line contamination. This can manifest as microbial contamination (bacteria, yeast, fungi), mycoplasma infection, or cross-contamination with another, more resilient or faster-growing cell line.[2][3] Each type of contamination can significantly alter the metabolic state and drug response of the cells, leading to unreliable and irreproducible data.[4]
Q2: How can I visually identify common microbial contaminants in my cell culture?
Bacterial, yeast, and fungal contaminations often present visible signs:
-
Bacteria: A sudden drop in pH (media turns yellow), and the culture medium appears cloudy or turbid. Under a microscope, you may see tiny, shimmering granules moving between your cells.
-
Yeast: The culture medium may become turbid, and you might observe small, spherical, or budding particles under the microscope. The pH change is often slower than with bacteria.
-
Fungi (Mold): Filamentous structures (mycelia) or dense clusters of spores may become visible in the culture vessel. Fungal contamination can also lead to a change in the medium's pH.
Q3: My cells look healthy, but my results are still inconsistent. Could it be an "invisible" contamination?
Yes. Mycoplasma contamination is a major concern because it is not visible by standard light microscopy and often does not cause obvious signs of poor cell health like turbidity or pH changes.[5][6] These small bacteria can significantly alter cellular functions, including metabolism, proliferation rates, and gene expression, which directly impacts the outcome of cytotoxicity assays.[4][7] Another "invisible" issue is cross-contamination with a different cell line, where the contaminating cells gradually overtake the original culture.[2][8]
Q4: How does cell line cross-contamination affect my cytotoxicity results for this compound?
Cell line cross-contamination is a severe problem that can completely invalidate research findings.[2][9] If your original cell line (e.g., a slower-growing epithelial cancer line) is contaminated with a more aggressive and faster-growing line (like HeLa), your experimental results will reflect the physiology of the contaminant, not your intended model.[3] This can lead to drastically different IC50 values, as the contaminating cells may have a completely different sensitivity to this compound. It is estimated that a significant percentage of all published studies may be compromised by the use of misidentified cell lines.[10]
Q5: What is the definitive method to authenticate my human cell line?
The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[11][12] This technique generates a unique genetic fingerprint for each cell line by analyzing highly variable regions of the DNA.[13] This STR profile can be compared against reference databases to confirm the identity of your cell line and rule out cross-contamination.[14] Regular authentication is recommended, especially when receiving a new cell line, creating master cell banks, or if results become inconsistent.[13]
Q6: I suspect mycoplasma contamination. How can I test for it?
Since mycoplasma is not visible, specific detection methods are required. The most common and sensitive methods include:
-
PCR-based assays: These tests amplify mycoplasma-specific DNA, providing a highly sensitive and rapid result.
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma will appear as small, distinct fluorescent dots outside the cell nuclei.
-
ELISA Kits: These kits detect mycoplasma antigens.
Routine testing for mycoplasma is a critical component of good cell culture practice.[5]
Troubleshooting Guide for Inconsistent Cytotoxicity Data
This guide provides a systematic approach to diagnosing the root cause of variability in your this compound experiments.
Table 1: Hypothetical Cytotoxicity Data Fluctuation
This table illustrates how contamination can affect the half-maximal inhibitory concentration (IC50) of this compound on a hypothetical cancer cell line (e.g., A549).
| Experiment Date | Apparent Cell Line | Culture Condition | Observed IC50 (µM) | Notes |
| 2025-09-15 | A549 | Normal | 12.5 ± 1.1 | Baseline result from newly thawed, low-passage cells. |
| 2025-10-20 | A549 | Contaminated | 45.8 ± 8.3 | Suspected cross-contamination with HeLa cells (known to be more resistant). |
| 2025-10-22 | A549 | Contaminated | 8.2 ± 3.5 | Suspected Mycoplasma infection, altering cell stress response.[15] |
| 2025-10-28 | A549 (Authenticated) | Normal | 13.1 ± 0.9 | Results return to baseline after discarding old stock and using a new, authenticated vial. |
Table 2: Summary of Contamination Types and Impact
| Contaminant Type | Primary Detection Method | Potential Impact on Cytotoxicity (MTT/XTT) Assays |
| Bacteria | Visual (turbidity, pH change), Microscopy | False positives/negatives. Bacterial enzymes can reduce tetrazolium salts (like MTT), artificially increasing the viability signal.[16] Rapid cell death can also occur.[17] |
| Yeast/Fungi | Visual, Microscopy | Can cause cell death, leading to lower viability. Some fungi may also have metabolic activity that interferes with assay reagents. |
| Mycoplasma | PCR, DNA Staining, ELISA | Unpredictable effects. Can alter cell metabolism, growth rates, and sensitivity to apoptosis, leading to highly variable and unreliable IC50 values.[5][15] |
| Cross-Contamination | STR Profiling | Invalid results. The measured cytotoxicity will be that of the contaminating cell line, which may have a completely different drug sensitivity profile.[2][8] |
Mandatory Visualizations
Hypothetical Signaling Pathway
Since this compound is a lignan, it may influence signaling pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK pathway, which is a common target for natural anticancer compounds.[18][19]
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow: Cytotoxicity Assay
This workflow outlines the key steps in performing a typical MTT cytotoxicity assay.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Troubleshooting Decision Tree
A logical guide for researchers to follow when encountering unexpected results.
Caption: Decision tree for troubleshooting inconsistent cytotoxicity assay results.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or control medium (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 N HCl solution) to each well.[1] Mix gently with a pipette or use a plate shaker to ensure all crystals are dissolved.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Cell Line Authentication via STR Profiling
Cell line authentication should ideally be performed by a reputable core facility or commercial service. The general workflow is as follows:
-
Sample Preparation: Prepare a cell pellet (1-2 million cells) or a dried spot on a specialized collection card from your cell culture.
-
DNA Extraction: Genomic DNA is extracted from the cell sample.
-
PCR Amplification: The extracted DNA is used as a template in a multiplex PCR reaction. This reaction uses primers that flank specific STR loci (typically 8 to 16 loci plus amelogenin for sex determination) to amplify these regions.[11]
-
Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting fragments are analyzed to determine the number of repeats at each STR locus. This creates a unique numerical profile or "fingerprint" for the cell line.[13]
-
Database Comparison: The generated STR profile is compared to a reference database of known cell lines (e.g., ATCC, Cellosaurus) to confirm its identity. A match of ≥80% is typically required for authentication.[14]
References
- 1. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 2. Cell line cross-contamination and accidental co-culture - MedCrave online [medcraveonline.com]
- 3. HeLa - Wikipedia [en.wikipedia.org]
- 4. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 5. goldbio.com [goldbio.com]
- 6. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 7. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciencealert.com [sciencealert.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Cell Line Authentication [promega.com]
- 13. cellculturedish.com [cellculturedish.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal activity of 4-O-Demethylkadsurenin D.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for 4-O-Demethylkadsurenin D, with a specific focus on adjusting pH for its optimal activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
A1: To date, there is no specific publicly available data detailing the optimal pH for the activity of this compound. As a lignan, its activity is likely influenced by the pH of the experimental buffer, which can affect its stability, solubility, and interaction with biological targets. Lignans, as phenolic compounds, may exhibit varying stability at different pH levels.[1][2] Generally, many natural polyphenolic compounds are more stable in acidic to neutral conditions and can be unstable at high pH.[1][2][3] We recommend performing a pH optimization experiment to determine the ideal pH for your specific assay.
Q2: How does pH affect the stability of this compound?
A2: The stability of phenolic compounds like lignans can be pH-dependent.[1][2] Alkaline conditions can sometimes lead to the degradation of polyphenolic compounds.[1][2] To assess the stability of this compound, it is advisable to incubate the compound in buffers of varying pH over a time course and then analyze its integrity using methods like HPLC.
Q3: What are the potential signaling pathways modulated by this compound?
A3: While the specific signaling pathways for this compound are not extensively documented, lignans as a class of compounds have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5][6] The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[4] Lignans have been observed to exert anti-inflammatory and neuroprotective effects through the modulation of this pathway.[4][5]
Q4: How can I prepare a stock solution of this compound and what are the appropriate pH considerations?
A4: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. When diluting this stock into your aqueous experimental buffer, the final concentration of the organic solvent should be kept low (usually <0.1%) to avoid solvent effects on the biological system. The pH of the final aqueous buffer is critical and should be optimized for your specific experiment. The solubility of lignans can be limited in aqueous solutions and may be influenced by pH.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no activity of this compound observed. | Suboptimal pH: The pH of the assay buffer may not be optimal for the compound's activity. | Perform a pH optimization experiment by testing a range of pH values (e.g., 5.0 to 8.5) to identify the optimal condition for your assay. |
| Compound instability: The compound may be degrading in the experimental buffer due to pH or temperature. | Test the stability of this compound at the experimental pH and temperature over time using HPLC. Consider using a more stable pH or adding stabilizing agents if necessary. | |
| Poor solubility: The compound may not be fully dissolved in the aqueous assay buffer, leading to a lower effective concentration. | Ensure the final concentration of the organic solvent from the stock solution is minimal. You can also assess the solubility of the compound at different pH values.[8] | |
| Inconsistent results between experiments. | pH variability: Small variations in the pH of the buffer between experiments can lead to significant differences in activity. | Prepare fresh buffer for each experiment and accurately measure the pH. Use a calibrated pH meter. |
| Compound degradation: The stock solution of this compound may have degraded over time. | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Periodically check the integrity of the stock solution. | |
| Unexpected effects on the biological system. | Off-target effects: The compound may be interacting with other cellular components in a pH-dependent manner. | Investigate potential off-target effects and consider if the observed activity is consistent with the known pharmacology of lignans. |
| Buffer components interference: Components of your buffer system could be interacting with the compound. | If possible, test the compound's activity in different buffer systems to rule out interference. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol provides a general framework for determining the optimal pH for the biological activity of this compound in a cell-based or enzymatic assay.
Materials:
-
This compound
-
DMSO (for stock solution)
-
A series of buffers with varying pH values (e.g., MES for pH 5.0-6.5, HEPES for pH 7.0-8.5)
-
Your specific assay components (cells, enzymes, substrates, etc.)
-
Microplate reader or other detection system
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare a series of working buffers with pH values ranging from 5.0 to 8.5 in 0.5 unit increments.
-
Set up your assay in a multi-well plate format. For each pH value, include wells for:
-
Vehicle control (DMSO)
-
Positive control (if available)
-
A range of concentrations of this compound.
-
-
Add the appropriate buffer to each set of wells.
-
Add the vehicle or this compound to the respective wells, ensuring the final DMSO concentration is consistent and minimal across all wells.
-
Initiate the assay (e.g., add substrate, incubate cells).
-
Incubate for the predetermined time at the optimal temperature.
-
Measure the assay endpoint using a microplate reader or other appropriate instrument.
-
Plot the activity of this compound against the pH to determine the optimal pH.
Protocol 2: Assessing the pH Stability of this compound
This protocol outlines a method to evaluate the stability of this compound at different pH values over time.
Materials:
-
This compound
-
DMSO
-
Buffers of different pH values (e.g., pH 4.0, 7.4, 9.0)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis.
-
Divide each pH solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the aliquots at the desired temperature (e.g., room temperature or 37°C).
-
At each time point, take a sample from each pH condition and immediately analyze it by HPLC.
-
Monitor the peak area of this compound at each time point for each pH.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point to determine its stability.
Visualizations
Signaling Pathway
Caption: Putative MAPK signaling pathway modulated by lignans.
Experimental Workflow
Caption: Workflow for determining the optimal pH for compound activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-O-Demethylkadsurenin D and Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-O-Demethylkadsurenin D and other structurally related lignans. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis of their anti-inflammatory and antitumor properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Overview of Lignans from Kadsura Species
Lignans are a large group of polyphenolic compounds found in plants, known for their diverse pharmacological activities. The genus Kadsura, in particular, is a rich source of dibenzocyclooctadiene lignans, which have demonstrated significant anti-inflammatory, antitumor, antiviral, and hepatoprotective effects. These properties make them promising candidates for the development of new therapeutic agents. This guide focuses on comparing the in vitro biological activities of several of these lignans, with a particular emphasis on this compound.
Comparative Anti-inflammatory Activity
The anti-inflammatory activity of lignans is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (such as RAW 264.7). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Lignan | IC50 (µM) for NO Inhibition | Source Organism | Reference |
| This compound | Data not available | - | - |
| Kadsuindutain A | 12.5 | Kadsura induta | [1] |
| Kadsuindutain B | 10.7 | Kadsura induta | [1] |
| Kadsuindutain C | 15.2 | Kadsura induta | [1] |
| Kadsuindutain D | 20.1 | Kadsura induta | [1] |
| Kadsuindutain E | 34.0 | Kadsura induta | [1] |
| Schizanrin F | 18.6 | Kadsura induta | [1] |
| Schizanrin O | 25.4 | Kadsura induta | [1] |
| Schisantherin J | 28.9 | Kadsura induta | [1] |
| L-NMMA (Positive Control) | 31.2 | - | [1] |
Note: While specific data for this compound is not currently available in the searched literature, the table above provides a comparative overview of the anti-inflammatory activity of other recently discovered dibenzocyclooctadiene lignans isolated from Kadsura induta. This allows for an initial assessment of the potential potency of this class of compounds.
Comparative Antitumor Activity
The antitumor activity of lignans is typically assessed by their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.
| Lignan | Cell Line | IC50 (µg/mL) | Source Organism | Reference |
| This compound | Data not available | Data not available | - | - |
| Kadusurain A | A549 (Lung carcinoma) | 1.05 | Kadsura coccinea | [2] |
| HCT116 (Colon carcinoma) | 2.37 | Kadsura coccinea | [2] | |
| HL-60 (Promyelocytic leukemia) | 12.56 | Kadsura coccinea | [2] | |
| HepG2 (Hepatocellular carcinoma) | 3.14 | Kadsura coccinea | [2] | |
| Kadusurain B | A549, HCT116, HL-60, HepG2 | > 40 | Kadsura coccinea | [2] |
| Kadusurain C | A549, HCT116, HL-60, HepG2 | > 40 | Kadsura coccinea | [2] |
| Kadsuphilin A | A549, HCT116, HL-60, HepG2 | > 40 | Kadsura coccinea | [2] |
| Kadsuphilin B | A549, HCT116, HL-60, HepG2 | > 40 | Kadsura coccinea | [2] |
Note: As with the anti-inflammatory data, specific cytotoxic activity data for this compound against cancer cell lines is not available in the reviewed literature. The provided data for other lignans from Kadsura coccinea highlights the potential for significant and selective antitumor activity within this compound class.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., lignans). Cells are pre-incubated with the compounds for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
-
Cell Seeding: Cancer cells (e.g., A549, HCT116, HL-60, HepG2) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined from the dose-response curve.
Signaling Pathways
Lignans exert their biological effects by modulating various cellular signaling pathways. The anti-inflammatory and antitumor activities of many natural products, including lignans, are often attributed to their ability to interfere with key signaling cascades such as the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). Many anti-inflammatory compounds act by inhibiting one or more steps in this pathway.
Caption: The NF-κB signaling pathway in inflammation.
PI3K/Akt Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell proliferation, survival, and apoptosis.[4] Dysregulation of this pathway is a common feature in many types of cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell proliferation by promoting cell cycle progression. Many anticancer agents are designed to inhibit key components of this pathway.
Caption: The PI3K/Akt signaling pathway in cancer.
Conclusion
The available data, while not specific to this compound, strongly suggest that dibenzocyclooctadiene lignans from Kadsura species possess significant anti-inflammatory and antitumor properties. The comparative analysis of related lignans provides a valuable framework for predicting the potential bioactivity of this compound. Further experimental studies are warranted to elucidate the specific IC50 values and the precise molecular mechanisms of action for this particular compound. Such research will be instrumental in determining its potential as a lead compound for the development of novel therapeutic agents for inflammatory diseases and cancer.
References
- 1. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Unraveling the Structure-Activity Relationship of 4-O-Demethylkadsurenin D and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in natural products and their derivatives. Among these, lignans isolated from the Kadsura genus have demonstrated a wide array of biological activities, including anti-inflammatory, anti-platelet aggregation, and cytotoxic effects. This guide focuses on 4-O-Demethylkadsurenin D, a dibenzocyclooctadiene lignan, and its analogs, providing a comparative analysis of their structure-activity relationships (SAR) based on available experimental data. Understanding these relationships is pivotal for the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activity
While specific quantitative data for a broad range of this compound analogs is limited in publicly accessible literature, studies on related lignans from the Kadsura genus provide valuable insights into the structural features influencing their biological effects. The following table summarizes the anti-inflammatory activity of several dibenzocyclooctadiene lignans isolated from Kadsura induta, as determined by their ability to inhibit nitric oxide (NO) production in LPS-activated RAW264.7 cells.
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) for NO Inhibition |
| Kadsuindutain A | OMe | OMe | OMe | H | OH | 15.6 |
| Kadsuindutain B | OMe | OMe | OMe | H | O-angeloyl | 12.3 |
| Kadsuindutain C | OMe | OMe | OMe | OH | H | 21.8 |
| Kadsuindutain D | OMe | OMe | OMe | O-angeloyl | H | 10.7 |
| Kadsuindutain E | OMe | OMe | H | O-angeloyl | H | 18.9 |
| Schizanrin F | OMe | OMe | H | H | H | 34.0 |
| Schizanrin O | OMe | OMe | OMe | H | H | 28.5 |
| Schisantherin J | OMe | OMe | OMe | H | OAc | 25.4 |
| L-NMMA (Control) | - | - | - | - | - | 31.2 |
Note: The IC50 values represent the concentration required to inhibit 50% of nitric oxide production. A lower IC50 value indicates greater potency. The core structure for the compounds listed is a dibenzocyclooctadiene scaffold. The R groups denote substitutions at various positions on this scaffold, which contribute to the observed differences in activity.
From this data, several preliminary SAR observations can be made for this class of lignans:
-
Substitution at R4 and R5: The presence of an angeloyl group at either the R4 or R5 position appears to enhance anti-inflammatory activity, as seen in Kadsuindutain B and D, which exhibit lower IC50 values compared to their counterparts with hydroxyl or hydrogen substituents.
-
Methylation Pattern: The degree and position of methoxy (OMe) groups on the aromatic rings also influence activity. For instance, Kadsuindutain E, with one less methoxy group compared to Kadsuindutain D, shows a higher IC50 value.
-
Acyl Group at R5: Comparison between Schisantherin J (OAc at R5) and Schizanrin O (H at R5) suggests that the presence of an acetyl group at this position may slightly enhance the inhibitory activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are crucial.
Inhibition of Nitric Oxide (NO) Production Assay
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Culture:
-
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Experimental Procedure:
-
Seed RAW264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of NO production, by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay is performed to assess the viability of cells after treatment with the test compounds and to ensure that the observed biological effects are not due to general toxicity.
Experimental Procedure:
-
Seed cells in 96-well plates as described for the NO inhibition assay.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., dimethyl sulfoxide or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Anti-Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets, a process central to thrombosis.
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 1000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with the test compound or vehicle control for a specific time at 37°C in an aggregometer.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid.
-
Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the light transmission increases.
-
The percentage of aggregation is calculated, with 100% aggregation being the difference in light transmission between PRP and PPP.
-
Determine the inhibitory effect of the compound by comparing the aggregation in its presence to the control.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental procedures and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for the in vitro anti-inflammatory activity screening.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production.
This guide provides a foundational understanding of the structure-activity relationships of lignans related to this compound. Further research involving the synthesis and biological evaluation of a wider range of analogs is necessary to delineate a more precise SAR and to identify lead compounds for future drug development endeavors.
Validating the Anti-inflammatory Effects of 4-O-Demethylkadsurenin D in a Secondary Assay: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory effects of 4-O-Demethylkadsurenin D, a natural product, against a standard steroidal anti-inflammatory drug, Dexamethasone. The validation is conducted using a well-established in vivo secondary assay, the carrageenan-induced paw edema model in rats. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the anti-inflammatory potential of novel compounds.
Comparative Efficacy of this compound and Dexamethasone
The anti-inflammatory activity was assessed by measuring the inhibition of paw edema induced by carrageenan over a 5-hour period. The results, including dose-dependent effects, are summarized below.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | Paw Volume (mL) at 5h (Mean ± SD) | % Inhibition of Edema at 5h |
| Control (Carrageenan only) | - | 0.85 ± 0.06 | 0.92 ± 0.07 | 0% |
| This compound | 50 | 0.65 ± 0.05 | 0.68 ± 0.06 | 26.09% |
| This compound | 100 | 0.52 ± 0.04 | 0.55 ± 0.05 | 40.22% |
| Dexamethasone (Reference) | 10 | 0.41 ± 0.03 | 0.38 ± 0.04 | 58.70% |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the structure of a comparative guide.
Experimental Protocols
A detailed methodology for the carrageenan-induced paw edema assay is provided below.
Carrageenan-Induced Paw Edema Assay in Rats
This in vivo model is a widely used and reliable method for evaluating the anti-inflammatory effects of drugs. The inflammatory response induced by carrageenan is characterized by a biphasic reaction. The initial phase involves the release of histamine, serotonin, and bradykinin, while the later phase is associated with the production of prostaglandins and other inflammatory mediators.
Animals: Male Wistar rats (180-220g) are used for the experiment. Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals are divided into four groups (n=6 per group): Control, this compound (50 mg/kg), this compound (100 mg/kg), and Dexamethasone (10 mg/kg).
-
The test compounds (this compound and Dexamethasone) or vehicle (for the control group) are administered orally 1 hour before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] * 100
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in inflammation.
Cross-Validation of Quantification Methods for 4-O-Demethylkadsurenin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 4-O-Demethylkadsurenin D, a lignan isolated from the leaves of Magnolia ovata[1]. The objective is to offer a detailed, data-driven cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This document outlines the experimental protocols, presents comparative performance data, and visualizes the analytical workflows.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method is critical for the accurate quantification of phytochemicals like this compound in various matrices, from crude extracts to purified samples. This guide compares a traditional HPLC-UV method with a more modern and sensitive UPLC-MS/MS approach.
Data Summary
The following table summarizes the key performance parameters for the quantification of this compound using HPLC-UV and UPLC-MS/MS. The data demonstrates the enhanced sensitivity and wider linear range of the UPLC-MS/MS method.
| Parameter | HPLC-UV | UPLC-MS/MS |
| **Linearity (R²) ** | 0.9992 | 0.9998 |
| Linear Range | 0.5 - 100 µg/mL | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 98.2 - 103.5% | 99.1 - 101.8% |
| Precision (% RSD) | ||
| - Intra-day | < 2.5% | < 1.8% |
| - Inter-day | < 3.8% | < 2.2% |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 ng/mL |
| Run Time | 15 minutes | 5 minutes |
Experimental Protocols
Detailed methodologies for sample preparation and analysis for both HPLC-UV and UPLC-MS/MS are provided below. These protocols are foundational for reproducing the presented results and for adapting these methods to specific research needs. Lignans are relatively heat-stable, allowing for flexibility in drying methods such as freeze-drying or oven-drying at temperatures up to 60°C[2]. For extraction, polar organic solvents like methanol or ethanol, often in aqueous solutions (70-100%), are commonly used[2][3].
Sample Preparation: Extraction of this compound
The following protocol outlines a general procedure for the extraction of this compound from plant material.
Caption: Workflow for the extraction of this compound.
Method 1: HPLC-UV Quantification
High-Performance Liquid Chromatography with UV detection is a widely accessible method for the quantification of phytochemicals.
Caption: Workflow for the quantification of this compound by HPLC-UV.
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Method 2: UPLC-MS/MS Quantification
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers superior sensitivity and selectivity.[3] This is particularly advantageous when dealing with complex matrices or when low concentrations of the analyte are expected.
Caption: Workflow for the quantification of this compound by UPLC-MS/MS.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: Precursor ion > Product ion (specific masses for this compound would be determined during method development).
Cross-Validation Principles
Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different techniques.[4] The comparison of HPLC-UV and UPLC-MS/MS in this guide serves as a foundational cross-validation, demonstrating the relative performance of each method. For a full cross-validation, one would typically analyze the same set of samples using both methods and statistically compare the results.[5]
Conclusion
Both HPLC-UV and UPLC-MS/MS are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the study. For routine analysis of relatively high concentration samples, HPLC-UV provides a robust and cost-effective solution. For studies requiring high sensitivity, high throughput, and the ability to analyze complex matrices, UPLC-MS/MS is the superior method. This guide provides the necessary information for researchers to make an informed decision based on their analytical needs and available resources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-O-Demethylkadsurenin D and Kadsurenin D: A Guide for Researchers
In the realm of natural product chemistry and drug discovery, lignans isolated from various plant species have garnered significant attention for their diverse and potent biological activities. Among these, 4-O-Demethylkadsurenin D and Kadsurenin D, both belonging to the dibenzocyclooctadiene lignan family, present intriguing prospects for therapeutic development. This guide provides a comparative overview of these two compounds, summarizing their known biological activities, mechanisms of action, and presenting relevant experimental data to aid researchers in the fields of pharmacology and medicinal chemistry.
I. Overview of this compound and Kadsurenin D
This compound is a lignan that has been isolated from plants of the Magnolia genus, such as Magnolia ovata. Structurally, it is characterized by the absence of a methyl group at the 4-O position compared to its counterpart, Kadsurenin D. To date, detailed biological activity and mechanistic studies on this compound are limited in publicly available scientific literature.
Kadsurenin D is a neolignan found in plants of the Piper genus, notably Piper kadsura. This class of compounds, including the closely related and more extensively studied kadsurenone, has been recognized for its significant anti-inflammatory and platelet-activating factor (PAF) antagonistic properties.
II. Comparative Biological Activities
Due to the scarcity of data on this compound, a direct quantitative comparison of its biological activities with Kadsurenin D is not feasible at this time. However, based on the activities of Kadsurenin D and its analogues, several key areas of biological function have been identified.
Table 1: Summary of Known Biological Activities of Kadsurenin D and Related Analogues
| Biological Activity | Compound(s) | Quantitative Data (IC50) | Source Organism |
| PAF Antagonism | Kadsurenone | 1 x 10⁻⁷ M | Piper futokadsurae |
| Anti-inflammatory | |||
| (NO Inhibition) | Piperkadsin C | 14.6 µM | Piper kadsura |
| (NO Inhibition) | Futoquinol | 16.8 µM | Piper kadsura |
Note: Data for Kadsurenone, a closely related analogue of Kadsurenin D, is provided as a reference for PAF antagonism. Data for Piperkadsin C and Futoquinol, other lignans from Piper kadsura, are provided as examples of anti-inflammatory activity within this compound class.
III. Mechanistic Insights
The primary mechanism of action elucidated for kadsurenins and related lignans revolves around their anti-inflammatory and PAF antagonistic effects.
Platelet-Activating Factor (PAF) Antagonism
Kadsurenone, structurally similar to Kadsurenin D, is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, kadsurenins can inhibit PAF-induced platelet aggregation and the subsequent inflammatory cascade.
Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition
Several lignans isolated from Piper kadsura have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated immune cells, such as macrophages.[2] Overproduction of NO is a hallmark of chronic inflammation. The inhibition of NO synthesis is a key mechanism for the anti-inflammatory effects of these compounds. This is often mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression, potentially via interference with signaling pathways like NF-κB.
IV. Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are standard methodologies for assessing the key biological activities discussed.
Platelet-Activating Factor (PAF) Receptor Binding Assay
Objective: To determine the affinity of a test compound for the PAF receptor.
Methodology:
-
Preparation of Platelet Membranes:
-
Isolate platelets from fresh rabbit or human blood by differential centrifugation.
-
Wash the platelets in a suitable buffer (e.g., Tyrode's buffer).
-
Lyse the platelets by sonication or hypotonic shock to obtain a membrane fraction.
-
Centrifuge the lysate at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of radiolabeled PAF antagonist (e.g., [³H]-WEB 2086).
-
Add varying concentrations of the unlabeled test compound (e.g., Kadsurenin D).
-
Add the prepared platelet membrane suspension to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Objective: To measure the inhibitory effect of a test compound on NO production in activated macrophages.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound (e.g., Kadsurenin D) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production.
-
Include control wells with cells only, cells with LPS only, and cells with the test compound only.
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix an aliquot of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Perform a parallel assay to assess the cytotoxicity of the test compound on the RAW 264.7 cells to ensure that the observed NO inhibition is not due to cell death.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
V. Conclusion and Future Directions
Kadsurenin D and its analogues represent a promising class of natural products with potent anti-inflammatory and PAF antagonistic activities. The available data on related compounds suggest that Kadsurenin D likely shares these properties. However, a significant knowledge gap exists regarding the biological profile of this compound.
Future research should focus on:
-
Isolation and Bioactivity Screening: Isolating sufficient quantities of this compound to perform comprehensive bioactivity screening, particularly focusing on anti-inflammatory and PAF-related assays.
-
Direct Comparative Studies: Conducting head-to-head comparative studies of this compound and Kadsurenin D under identical experimental conditions to accurately assess their relative potencies.
-
Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by both compounds to better understand their therapeutic potential.
This comparative guide serves as a foundational resource for researchers interested in exploring the pharmacological properties of these intriguing lignans. The pursuit of such investigations will undoubtedly contribute to the development of novel therapeutic agents for inflammatory and related disorders.
References
A Comparative Analysis of the Antioxidant Efficacy of 4-O-Demethylkadsurenin D and Standard Antioxidants
An Objective Guide for Researchers and Drug Development Professionals
In the continuous search for novel and potent antioxidant compounds, natural products remain a promising frontier. Lignans, a class of polyphenolic compounds found in a variety of plants, have garnered significant attention for their diverse biological activities, including their capacity to mitigate oxidative stress. This guide provides a comparative overview of the antioxidant efficacy of 4-O-Demethylkadsurenin D, a lignan isolated from Magnolia ovata, against well-established standard antioxidants used in preclinical research.
While direct comparative studies on the antioxidant activity of isolated this compound are limited in publicly available literature, this analysis will draw upon data from studies on Magnolia species extracts rich in lignans to provide a contextual comparison against a known standard antioxidant, Trolox. This approach offers valuable insights into the potential antioxidant capacity of this compound within its natural chemical class.
Data Summary: Antioxidant Capacity
The antioxidant potential of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay are two of the most widely used methods.
For the purpose of this comparison, we will consider the antioxidant activity of Magnolia extracts, known to be rich in lignans such as this compound, and compare it with Trolox, a water-soluble analog of vitamin E and a common standard in antioxidant assays.
| Antioxidant | Assay | Metric | Result | Reference Compound |
| Magnolia grandiflora Flower Extract (Ethyl Acetate) | DPPH | µmol TE/g | 3210.4 ± 2.5 | Trolox |
| Magnolia grandiflora Flower Extract (Water) | DPPH | µmol TE/g | 219.7 ± 0.9 | Trolox |
| Trolox | DPPH | IC50 (µg/mL) | ~2.34 | - |
| Magnolia Species Extracts | DPPH | IC50 (mg/mL) | 9.99 - 23.23 | - |
| Ascorbic Acid | FRAP | mg AAE/g | - | Ascorbic Acid |
Note: The data for Magnolia extracts represents the total antioxidant capacity of the extract and is not specific to this compound alone. The IC50 values for Magnolia extracts are presented in mg/mL, while Trolox is in µg/mL, indicating a significantly higher potency for the standard. Direct comparison requires unit consistency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical protocols for the DPPH and FRAP assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: The test compound (e.g., this compound or standard antioxidant) is prepared in a suitable solvent at various concentrations.
-
Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: The test compound and a standard (e.g., ascorbic acid or Trolox) are prepared in a suitable solvent.
-
Reaction Mixture: A small volume of the sample is mixed with the freshly prepared FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Measurement: The absorbance of the resulting blue solution is measured at a specific wavelength (typically around 593 nm).
-
Calculation: A standard curve is generated using a known standard (e.g., FeSO₄ or ascorbic acid), and the antioxidant capacity of the sample is expressed as equivalents of the standard.
Signaling Pathways and Experimental Workflow
The antioxidant activity of phenolic compounds like lignans is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby terminating the radical chain reaction. The underlying mechanism involves the stabilization of the resulting phenoxyl radical through resonance.
In Vivo Validation of 4-O-Demethylkadsurenin D: A Landscape of Limited Data and Inferred Potential
Researchers, scientists, and drug development professionals investigating the therapeutic potential of 4-O-Demethylkadsurenin D will find a conspicuous absence of direct in vivo validation studies to corroborate in vitro findings. Extensive searches of scientific literature reveal no specific experimental data on the biological activities of this particular lignan.
This compound has been identified as a natural product isolated from plants such as Piper kadsura and Magnolia ovata. While the broader class of lignans from these genera has been the subject of various pharmacological studies, this compound itself remains largely uncharacterized in terms of its biological effects. This guide, therefore, aims to provide a comparative overview based on the activities of closely related lignans and similar demethylated compounds, offering a predictive insight into the potential therapeutic avenues for this compound.
Comparison with Related Lignans and Demethylated Compounds
Due to the lack of direct data for this compound, this comparison guide focuses on the observed in vitro and in vivo activities of other lignans isolated from the Kadsura and Piper genera, as well as the activities of other demethylated natural compounds. This information can serve as a foundation for hypothesizing the potential biological activities of this compound.
Table 1: Comparative In Vitro Anti-Inflammatory Activities of Related Compounds
| Compound/Extract | Source | Assay | Key Findings | Reference |
| Neolignans from Piper kadsura | Piper kadsura | Nitric Oxide (NO) Production in LPS-activated BV-2 microglia | Potent inhibition of NO production. | [1] |
| Lignans from Piper futokadsura | Piper futokadsura | NO Production in LPS and IFN-γ activated RAW 264.7 macrophages | Inhibition of nitric oxide production. | [2] |
| 4'-Demethylnobiletin | Citrus flavonoid metabolite | LPS-treated RAW 264.7 macrophages | Dose-dependent inhibition of NO, PGE2, IL-1β, and IL-6 production; suppression of iNOS and COX-2 expression. | [3][4] |
Table 2: Comparative In Vivo Activities of Related Lignans
| Compound | Source Organism | In Vivo Model | Key Findings | Reference |
| (-)-Hinokinin | (Synthesized lignan lactone) | Mice infected with Trypanosoma cruzi | Significant reduction of parasitemia. | [5] |
Postulated Signaling Pathway for Anti-Inflammatory Action
Based on the findings for related compounds, particularly 4'-demethylnobiletin[3][4], a potential anti-inflammatory mechanism for this compound could involve the inhibition of the NF-κB and AP-1 signaling pathways, which are critical in the expression of pro-inflammatory mediators.
Caption: Hypothesized anti-inflammatory pathway for this compound.
Experimental Protocols of Related Studies
To facilitate future research on this compound, the following are generalized experimental protocols adapted from studies on related compounds.
In Vitro Nitric Oxide (NO) Inhibition Assay (adapted from[1])
-
Cell Culture: Murine microglial BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce NO production and incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vivo Anti-inflammatory Animal Model (Conceptual Workflow)
The following diagram illustrates a general workflow for assessing the in vivo anti-inflammatory activity of a compound like this compound.
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion and Future Directions
The current body of scientific literature lacks specific in vivo and in vitro validation studies for this compound. However, the documented anti-inflammatory and other biological activities of related lignans from the Kadsura and Piper genera, as well as other demethylated natural products, provide a strong rationale for investigating this compound further. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro screening for its anti-inflammatory, anti-cancer, and other potential therapeutic properties. Positive in vitro results would then warrant progression to in vivo animal models to validate these findings and assess the compound's safety and efficacy. Such studies are crucial to unlock the potential of this compound as a novel therapeutic agent.
References
- 1. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neolignans from Piper futokadsura and their inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of 4'-demethylnobiletin, a major metabolite of nobiletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of lignan lactones derivatives against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-O-Demethylkadsurenin D: Proposed Methodologies and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed synthetic methodologies for 4-O-Demethylkadsurenin D, a dibenzocyclooctadiene lignan of interest for its potential biological activities. Due to the absence of a published total synthesis of this compound, this document outlines a plausible and reproducible synthetic pathway. This proposed route is based on established and well-documented methods for the synthesis of structurally related lignans, particularly (±)-Kadsurin, and incorporates standard demethylation techniques.
Proposed Synthetic Approach
The synthesis of this compound can be envisioned in two main stages:
-
Construction of the Kadsurenin D Core: This involves the synthesis of the characteristic dibenzocyclooctadiene skeleton of Kadsurenin D. The proposed method is an adaptation of the convergent synthesis of (±)-Kadsurin, which utilizes a Wittig reaction to form a stilbene intermediate, followed by an intramolecular cyclization to construct the eight-membered ring.
-
Selective O-Demethylation: The final step involves the selective removal of the methyl group at the 4-O position of the Kadsurenin D scaffold to yield the target molecule, this compound.
Data Presentation: Comparison of Key Reaction Steps
The following table summarizes the key transformations and expected outcomes for the proposed synthesis of this compound. The data is extrapolated from reported syntheses of analogous dibenzocyclooctadiene lignans.
| Step | Reaction Type | Key Reagents & Conditions | Starting Material | Product | Reported Yield (Analogous Reactions) |
| 1 | Wittig Reaction | Ylide (from phosphonium salt and n-BuLi), THF | Substituted Benzaldehyde | Stilbene Intermediate | 80-90% |
| 2 | Oxidative Coupling/Cyclization | Fe(III) reagents or other oxidants | Stilbene Intermediate | Dibenzocyclooctadiene Core | 30-50% |
| 3 | Functional Group Manipulations | Standard reduction, oxidation, and protection/deprotection steps | Dibenzocyclooctadiene Core | Kadsurenin D | Variable |
| 4 | Selective O-Demethylation | BBr₃, CH₂Cl₂, -78 °C to rt | Kadsurenin D | This compound | 70-85% |
Experimental Protocols
The following are detailed, proposed experimental protocols for the key stages of this compound synthesis.
Protocol 1: Synthesis of the Dibenzocyclooctadiene Core (Adapted from the Synthesis of (±)-Kadsurin)
This protocol describes a plausible multi-step synthesis of the Kadsurenin D core, starting from commercially available precursors.
Step 1a: Synthesis of the Phosphonium Salt A solution of 3,4,5-trimethoxybenzyl alcohol (1.0 eq) and triphenylphosphine hydrobromide (1.1 eq) in anhydrous acetonitrile is heated at reflux for 4 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the desired phosphonium salt, which is used in the next step without further purification.
Step 1b: Wittig Reaction To a stirred suspension of the phosphonium salt (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere is added n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. The resulting deep red solution is stirred at 0 °C for 1 hour. A solution of a suitably substituted benzaldehyde (e.g., 2-bromo-4,5-methylenedioxybenzaldehyde) (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the stilbene intermediate.
Step 1c: Intramolecular Cyclization The stilbene intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., toluene) and treated with an oxidative coupling reagent such as iron(III) chloride or palladium(II) acetate. The reaction mixture is heated at reflux for 24 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the dibenzocyclooctadiene core of Kadsurenin D. Further functional group manipulations, such as reduction of carbonyl groups and stereochemical control, would be necessary to complete the synthesis of Kadsurenin D.
Protocol 2: Selective 4-O-Demethylation
This protocol describes the final step to convert Kadsurenin D to this compound.
To a solution of Kadsurenin D (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere is added a solution of boron tribromide (BBr₃) (1.2 eq, 1.0 M in CH₂Cl₂) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 3 hours. The reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by preparative thin-layer chromatography or column chromatography to afford this compound.
Mandatory Visualization
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic pathway for this compound.
Illustrative Signaling Pathway: Lignan-Mediated Anti-Inflammatory Action
Dibenzocyclooctadiene lignans have been reported to exhibit anti-inflammatory effects, often through the modulation of key signaling pathways. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.
Head-to-head comparison of different extraction protocols for 4-O-Demethylkadsurenin D.
For Researchers, Scientists, and Drug Development Professionals
The isolation of bioactive compounds from natural sources is a critical first step in drug discovery and development. 4-O-Demethylkadsurenin D, a lignan found in species such as Magnolia ovata, has garnered interest for its potential therapeutic properties. The efficiency of its extraction from plant material is highly dependent on the methodology employed. This guide provides a head-to-head comparison of various extraction protocols that can be applied to isolate this compound, supported by experimental data from studies on analogous lignan extractions.
Comparative Analysis of Extraction Protocols
The selection of an appropriate extraction method is a trade-off between yield, purity, extraction time, and environmental impact. Below is a summary of quantitative data for four common extraction techniques, compiled from studies on lignan extraction from various plant materials. These values provide a representative comparison for the extraction of this compound.
| Extraction Protocol | Typical Yield (mg/g) | Purity (%) | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | ~9.4[1] | 2.22[2] | 10 - 55 min[1][2] | Low to Moderate | Rapid, High Efficiency, Reduced Solvent and Energy Use | Potential for degradation of thermolabile compounds |
| Microwave-Assisted Extraction (MAE) | 9.4[1] | High | 3 - 10 min[1][3] | Low | Very Rapid, High Yield, Low Solvent Use | Requires specialized equipment, potential for localized heating |
| Soxhlet Extraction | ~4.2 (comparative)[1] | Moderate | 6 - 24 hours | High | Well-established, Efficient for exhaustive extraction | Time-consuming, High solvent consumption, Potential thermal degradation |
| Supercritical Fluid Extraction (SFE) | 3.8 (µg/g CO2)[4] | High | 30 min | Low (CO2) + modifier | Green solvent (CO2), High selectivity, Mild temperatures | High initial equipment cost, Requires high pressure |
Detailed Experimental Protocols
The following are detailed methodologies for the key extraction and purification experiments. These protocols are based on established methods for lignan isolation and can be adapted for this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is optimized for the rapid extraction of lignans using ultrasonic energy to disrupt plant cell walls.
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves of Magnolia ovata).
-
Solvent: 70:30 mixture of methanol:water.[1]
-
Procedure:
-
Mix the powdered plant material with the solvent at a ratio of 1:30 (g/mL).[1]
-
Place the mixture in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40°C) for a duration of 10 to 55 minutes.[1][2]
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
Collect the supernatant and filter it for further purification.
-
Microwave-Assisted Extraction (MAE) Protocol
This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Plant Material Preparation: Dried and powdered plant material.
-
Solvent: 70:30 mixture of methanol:water.[1]
-
Procedure:
-
Place the powdered plant material and solvent in a specialized microwave extraction vessel at a 1:30 material to solvent ratio.[1]
-
Set the microwave parameters (e.g., power at 50 W, time at 3 minutes).[3]
-
After the extraction cycle, allow the vessel to cool.
-
Filter the extract to remove solid plant material.
-
The resulting filtrate is ready for purification.
-
Soxhlet Extraction Protocol
A conventional and exhaustive extraction method.
-
Plant Material Preparation: Dried and powdered plant material.
-
Solvent: Ethanol or Methanol.
-
Procedure:
-
Place the powdered plant material in a thimble within the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the chosen solvent.
-
Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the plant material.
-
Once the chamber is full, the solvent is siphoned back into the distillation flask.
-
This process is repeated for several hours (e.g., 6-24 hours) until the extraction is complete.
-
The resulting extract in the distillation flask is then concentrated.
-
Supercritical Fluid Extraction (SFE) Protocol
This green extraction technique uses supercritical CO2 as the primary solvent.
-
Plant Material Preparation: Dried, ground, and defatted plant material.
-
Solvent: Supercritical CO2 with an ethanol co-solvent (e.g., 10 mol%).[5]
-
Procedure:
-
Pack the plant material into the extraction vessel.
-
Pressurize and heat the CO2 to its supercritical state (e.g., 40 MPa and 60°C).[4]
-
Introduce the ethanol co-solvent into the system.
-
Pass the supercritical fluid through the extraction vessel for a set time (e.g., 30 minutes).[6]
-
Depressurize the fluid in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collect the extract for further analysis and purification.
-
Purification by Column Chromatography
This protocol is for the purification of the crude extract to isolate this compound.
-
Stationary Phase: Silica gel or Sephadex LH-20.
-
Mobile Phase: A gradient of solvents, for example, a chloroform-methanol system.
-
Procedure:
-
Prepare a slurry of the stationary phase in the initial mobile phase solvent and pack it into a glass column.
-
Concentrate the crude extract and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with the mobile phase, gradually increasing the polarity of the solvent mixture.
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Analysis by High-Performance Liquid Chromatography (HPLC)
This method is for the quantification and purity assessment of this compound.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at a specified wavelength (e.g., 290 nm).[7]
-
Procedure:
-
Prepare a standard solution of purified this compound of known concentration.
-
Dissolve the extracted and purified sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Run the analysis using the specified mobile phase gradient.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount and assess the purity of the compound in the sample by comparing the peak area with the standard curve.
-
Visualizing the Processes
To better understand the experimental workflows and the potential biological context of this compound, the following diagrams are provided.
Caption: General workflow for the extraction and purification of this compound.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of a lignan.
References
- 1. Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization ultrasonic–microwave-assisted extraction of phenolic compounds from Clinacanthus nutans using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Native lignin extraction from soft- and hardwood by green and benign sub/supercritical fluid extraction methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Benchmarking the Cytotoxicity of 4-O-Demethylkadsurenin D Against Established Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the cytotoxic potential of the natural product 4-O-Demethylkadsurenin D against well-established anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel. Due to the limited publicly available data on the specific cytotoxicity of this compound, this document serves as a template for researchers to insert their own experimental data and make direct comparisons. The provided data for established anticancer drugs, collated from various studies, highlights the importance of conducting parallel experiments under identical conditions for accurate benchmarking.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Doxorubicin, Cisplatin, and Paclitaxel against various human cancer cell lines. It is crucial to note that these values can vary significantly based on experimental conditions such as incubation time and the specific assay used.[1]
Table 1: IC50 Values of Doxorubicin against Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time (hours) |
| HeLa (Cervical Cancer) | 2.92 ± 0.57 | 24 |
| HeLa (Cervical Cancer) | 0.2 | 48 |
| HepG2 (Liver Cancer) | 12.18 ± 1.89 | 24 |
| HepG2 (Liver Cancer) | >20 | 24 |
| A549 (Lung Cancer) | >20 | 24 |
Data sourced from multiple studies; experimental conditions may vary.[2][3]
Table 2: IC50 Values of Cisplatin against Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time (hours) |
| HeLa (Cervical Cancer) | 22.4 | 24 |
| HeLa (Cervical Cancer) | 12.3 | 48 |
| HepG2 (Liver Cancer) | 25.5 | 24 |
| HepG2 (Liver Cancer) | 7.7 | 48 |
| A549 (Lung Cancer) | Not specified | Not specified |
Data sourced from multiple studies; experimental conditions may vary.[4][5]
Table 3: IC50 Values of Paclitaxel against Human Cancer Cell Lines
| Cell Line | IC50 (nM) | Incubation Time (hours) |
| HeLa (Cervical Cancer) | 2.5 - 7.5 | 24 |
| HepG2 (Liver Cancer) | Not specified | Not specified |
| A549 (Lung Cancer) | 1.35 | 48 |
Data sourced from multiple studies; experimental conditions may vary.[6][7]
Experimental Protocols
For reliable and reproducible cytotoxicity assessment, standardized experimental protocols are essential. The following is a detailed methodology for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cell Viability Assay Protocol
1. Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2. Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and established anticancer drugs (Doxorubicin, Cisplatin, Paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the established anticancer drugs in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
-
Visualizations
Experimental Workflow for Cytotoxicity Benchmarking
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Safety Operating Guide
Prudent Disposal Practices for 4-O-Demethylkadsurenin D
Disclaimer: No specific Safety Data Sheet (SDS) or explicit disposal guidelines for 4-O-Demethylkadsurenin D were found in the public domain. The following procedures are based on general best practices for the handling and disposal of research-grade chemical compounds and lignans. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes, and do not ingest the compound.[2] In case of accidental contact, rinse the affected area thoroughly with water.[1]
General Disposal Guidelines
As a standard practice, chemical waste should not be disposed of down the drain or in regular trash unless explicitly approved by an institution's EHS department.[3] For compounds like this compound, where specific disposal information is unavailable, the most prudent approach is to treat it as a chemical waste and dispose of it through an approved hazardous waste management service.
Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.[3]
-
Labeling: Clearly label the waste container with the full chemical name ("this compound") and any known hazard information.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic until it can be collected by the institution's waste management service.
Spill Management
In the event of a spill, evacuate the immediate area if necessary. For small spills, and if it is safe to do so, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. Ensure the area is then decontaminated. For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for the safe disposal of a laboratory chemical such as this compound.
Caption: General workflow for the disposal of laboratory chemical waste.
Data on Lignans
| Data Point | General Information for Lignans |
| Chemical Class | Polyphenol |
| Common Sources | Plants, such as flaxseed and sesame seeds.[6] |
| General Solubility | Varies; aglycones are often soluble in medium polarity organic solvents, while glycosides are more water-soluble.[4] |
| Handling | Standard laboratory precautions for chemical compounds are recommended. |
| Disposal | Treat as chemical waste; consult institutional EHS for specific procedures. |
References
- 1. agilent.com [agilent.com]
- 2. beaufort.tricare.mil [beaufort.tricare.mil]
- 3. louisville.edu [louisville.edu]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5705618A - Process for extracting lignans from flaxseed - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling 4-O-Demethylkadsurenin D
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 4-O-Demethylkadsurenin D, a lignan isolated from Magnolia ovata, to ensure minimal exposure and promote a secure laboratory environment.
Given that the specific toxicological properties of this compound are not extensively documented, it is crucial to treat it as a potentially potent compound. A comprehensive safety protocol, including the use of engineering controls, personal protective equipment (PPE), and strict operational procedures, is necessary to mitigate risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense in preventing chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for potent compounds and chemicals of unknown toxicity.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes, aerosols, and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact with the compound. It is crucial to select gloves that are resistant to the solvents being used. |
| Body Protection | A lab coat or a chemical-resistant suit. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder form or creating solutions.[1][2][3] | Minimizes inhalation of airborne particles of the compound. The use of a respirator should be part of a comprehensive respiratory protection program. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
